Product packaging for (3-Chloro-4-iodophenyl)methylurea(Cat. No.:)

(3-Chloro-4-iodophenyl)methylurea

Cat. No.: B6626544
M. Wt: 310.52 g/mol
InChI Key: BXDROUXMMMHEAA-UHFFFAOYSA-N
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Description

(3-Chloro-4-iodophenyl)methylurea is a useful research compound. Its molecular formula is C8H8ClIN2O and its molecular weight is 310.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClIN2O B6626544 (3-Chloro-4-iodophenyl)methylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-iodophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDROUXMMMHEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-4-iodophenyl)methylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, (3-Chloro-4-iodophenyl)methylurea. This document details the synthetic protocol, expected physicochemical and spectroscopic properties, and potential biological significance, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthesis

The synthesis of this compound is achieved through a straightforward and efficient nucleophilic addition reaction. The primary amine of 3-chloro-4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl isocyanate. This reaction forms a stable urea linkage, yielding the desired product.

Reaction Scheme:

synthesis Synthesis of this compound cluster_product Product 3-Chloro-4-iodoaniline 3-Chloro-4-iodoaniline Target_Compound This compound 3-Chloro-4-iodoaniline->Target_Compound + Methyl_Isocyanate Methyl Isocyanate Methyl_Isocyanate->Target_Compound +

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Chloro-4-iodoaniline

  • Methyl isocyanate[1]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-iodoaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methyl isocyanate (1.05 equivalents) dropwise to the stirred solution. Caution: Methyl isocyanate is toxic and volatile; this step should be performed in a well-ventilated fume hood.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. The expected data are summarized below.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₈H₈ClIN₂O
Molecular Weight 310.52 g/mol
Appearance White to off-white solid
Melting Point Not reported; expected to be in the range of similar substituted phenylureas (e.g., 150-200 °C)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in nonpolar solvents.
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the two N-H protons of the urea moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet1HAr-H (ortho to NH)
~ 7.5 - 7.8Doublet1HAr-H (ortho to I)
~ 7.0 - 7.3Doublet of Doublets1HAr-H (meta to I and Cl)
~ 6.0 - 6.5Quartet1H-NH -CH₃
~ 8.5 - 9.0Singlet1HAr-NH -
~ 2.7 - 2.8Doublet3H-CH₃

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 155C=O (urea)
~ 140Ar-C -NH
~ 138Ar-C -I
~ 130Ar-C -Cl
~ 125Ar-C H
~ 120Ar-C H
~ 118Ar-C H
~ 31-C H₃

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretching (urea)
1630 - 1680C=O stretching (urea, Amide I band)
1550 - 1600N-H bending (urea, Amide II band)
1470 - 1500Aromatic C=C stretching
700 - 850C-Cl stretching
500 - 600C-I stretching

2.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

m/zAssignment
310/312[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
253/255[M - NHCH₃]⁺
154/156[Cl(I)C₆H₃NH]⁺
127[I]⁺

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported, many chlorophenyl urea derivatives are known to exhibit herbicidal activity.[1] The proposed mechanism of action involves the inhibition of Photosystem II (PSII) in plants, a critical component of the photosynthetic electron transport chain.

Proposed Signaling Pathway Inhibition:

pathway Proposed Inhibition of Photosystem II by this compound Light Light PSII PSII Light->PSII Plastoquinone Plastoquinone PSII->Plastoquinone e- Cytochrome_b6f Cytochrome_b6f Plastoquinone->Cytochrome_b6f e- Plastocyanin Plastocyanin Cytochrome_b6f->Plastocyanin e- ATP_Synthase ATP_Synthase Cytochrome_b6f->ATP_Synthase H+ gradient PSI PSI Plastocyanin->PSI e- NADPH NADPH PSI->NADPH ATP ATP ATP_Synthase->ATP Target_Compound This compound Target_Compound->Plastoquinone Inhibits e- transfer

Caption: Proposed mechanism of action via inhibition of electron transfer in Photosystem II.

By binding to the D1 protein in PSII, this compound can block the binding of plastoquinone, thereby interrupting the electron flow and inhibiting photosynthesis, leading to plant death. This mode of action is a common target for the development of new herbicides. Further research is warranted to explore the potential of this compound in other areas, such as kinase inhibition, where substituted ureas have also shown promise.

References

Novel synthesis routes for (3-Chloro-4-iodophenyl)methylurea

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-iodophenyl)methylurea

Abstract

This compound is a substituted phenylurea compound of interest in medicinal chemistry and drug development, potentially serving as a key intermediate or a structural motif in the design of targeted therapeutics. Its synthesis, while based on established chemical principles, offers several strategic pathways that can be optimized for yield, purity, safety, and scalability. This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the practical application of these methodologies.

Introduction and Retrosynthetic Analysis

The synthesis of unsymmetrical ureas is a cornerstone of medicinal chemistry, with the urea moiety acting as a critical hydrogen bond donor-acceptor and a rigid linker in many biologically active molecules. The target molecule, this compound, is structurally related to intermediates used in the synthesis of multi-kinase inhibitors. Therefore, efficient and reliable synthetic access to this compound is of significant interest.

A logical retrosynthetic analysis of the target molecule primarily involves the disconnection of one of the C-N bonds of the urea functional group. This leads to two primary synthetic strategies, outlined below.

G cluster_0 Retrosynthesis of this compound cluster_1 Disconnect A cluster_2 Disconnect B target This compound route1_precursor1 3-Chloro-4-iodophenyl isocyanate target->route1_precursor1 C-N bond route1_precursor2 Methylamine target->route1_precursor2 route2_precursor1 3-Chloro-4-iodoaniline target->route2_precursor1 C-N bond route2_precursor2 Methyl isocyanate target->route2_precursor2

Caption: Retrosynthetic analysis of the target urea.

This guide will detail two primary forward synthesis routes based on this analysis:

  • Route 1: The direct reaction of 3-Chloro-4-iodoaniline with methyl isocyanate.

  • Route 2: The formation of a 3-chloro-4-iodophenyl isocyanate intermediate from 3-chloro-4-iodoaniline, followed by a subsequent reaction with methylamine. This multi-step approach avoids the direct handling of highly toxic and volatile methyl isocyanate in the final step by using a more stable amine.

Synthesis Route 1: Direct Urea Formation

This is the most straightforward and commonly employed method for the synthesis of N-aryl-N'-methyl ureas. It involves the nucleophilic addition of the primary amine (3-Chloro-4-iodoaniline) to the electrophilic carbon of methyl isocyanate.

G start 3-Chloro-4-iodoaniline + Methyl Isocyanate process Nucleophilic Addition (DCM or THF, RT) start->process end This compound process->end

Caption: Workflow for Synthesis Route 1.

Experimental Protocol: Synthesis of this compound
  • Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-Chloro-4-iodoaniline (1 eq.).[1]

  • Dissolution: Add a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of aniline). Stir the mixture at room temperature until all the aniline has dissolved.

  • Reagent Addition: Slowly add methyl isocyanate (1.1 eq.) dropwise to the stirred solution at room temperature.[2] An exothermic reaction may be observed. If necessary, cool the flask with a water bath to maintain the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a urea, is often insoluble and may precipitate out of the solution.

  • Isolation: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (DCM or THF) to remove any unreacted starting materials.

  • Purification: If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by slurry in a solvent like diethyl ether to yield the pure product.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Discussion

Advantages: This route is rapid, typically high-yielding, and procedurally simple, involving a single step with easy purification if the product precipitates.

Disadvantages: The primary drawback is the use of methyl isocyanate, an extremely toxic, volatile, and moisture-sensitive reagent that requires specialized handling procedures.[2]

Synthesis Route 2: Isocyanate Formation and Subsequent Amination

To circumvent the direct use of methyl isocyanate, an alternative route involves the synthesis of the corresponding aryl isocyanate from 3-chloro-4-iodoaniline, followed by its reaction with methylamine. The most common method for generating the isocyanate is by using a phosgene equivalent, such as triphosgene.

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation start1 3-Chloro-4-iodoaniline + Triphosgene process1 Phosgenation (Toluene, Reflux) start1->process1 intermediate 3-Chloro-4-iodophenyl isocyanate process1->intermediate start2 + Methylamine (aq. or in THF) intermediate->start2 process2 Amination (DCM, 0°C to RT) start2->process2 end This compound process2->end

Caption: Workflow for Synthesis Route 2.

Experimental Protocol: Synthesis of 3-Chloro-4-iodophenyl isocyanate

WARNING: This procedure involves triphosgene, which decomposes into toxic phosgene gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Setup: In a three-neck flask fitted with a reflux condenser, a nitrogen inlet, and an addition funnel, dissolve 3-Chloro-4-iodoaniline (1 eq.) in dry toluene.

  • Reagent Preparation: In a separate flask, prepare a solution of triphosgene (0.4 eq.) in dry toluene.

  • Addition: Slowly add the triphosgene solution to the stirred aniline solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the isocyanate -N=C=O stretch at ~2270 cm⁻¹).

  • Isolation: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure to remove the toluene. The crude 3-chloro-4-iodophenyl isocyanate can often be used in the next step without further purification. If purification is needed, distillation under high vacuum may be performed.

Experimental Protocol: Synthesis of this compound from Isocyanate
  • Setup: Dissolve the crude 3-chloro-4-iodophenyl isocyanate (1 eq.) from the previous step in a suitable solvent like DCM or THF in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add a solution of methylamine (1.1 eq., e.g., 40% in water or 2M in THF) to the cooled, stirred isocyanate solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup and Isolation: Follow steps 5-7 from the protocol in Section 2.1 to isolate and purify the final product.

Discussion

Advantages: This route is significantly safer as it avoids the handling of highly volatile and toxic methyl isocyanate. It allows for the synthesis and storage of the more stable aryl isocyanate intermediate, which can then be used to create a library of urea derivatives by reacting it with various amines.

Disadvantages: It is a two-step process, potentially leading to a lower overall yield. It also requires the use of phosgene equivalents like triphosgene, which are themselves hazardous and require careful handling.[3]

Data Summary

The following table summarizes typical quantitative data for the synthesis of substituted phenylureas based on analogous reactions found in the literature. Actual results for this compound may vary.

ParameterRoute 1: Direct AdditionRoute 2: Via Isocyanate IntermediateReference Notes
Starting Materials 3-Chloro-4-iodoaniline, Methyl Isocyanate3-Chloro-4-iodoaniline, Triphosgene, MethylamineAniline is commercially available.[1] Isocyanates are highly reactive.[4]
Number of Steps 12Route 2 involves an isolable intermediate.
Typical Yield >90%Step 1: ~85-95%Step 2: >95%Overall: ~80-90%Yields are highly dependent on reaction scale and purification method.
Typical Purity >98% (after purification)>98% (after purification)Purity is typically assessed by HPLC, NMR, and elemental analysis.
Key Reagent Hazard Methyl Isocyanate (Extremely Toxic, Volatile)[2]Triphosgene (Generates Toxic Phosgene Gas)Both routes require stringent safety protocols and a well-ventilated fume hood.
Scalability ModerateGoodRoute 2 is often preferred for larger scale synthesis due to safety considerations.

Conclusion

The synthesis of this compound can be effectively achieved through well-established chemical methodologies. The choice between the direct one-step synthesis (Route 1) and the two-step isocyanate-mediated approach (Route 2) depends primarily on the available laboratory infrastructure, safety considerations, and desired scale of production. While Route 1 offers simplicity and high yield, the extreme toxicity of methyl isocyanate makes Route 2, despite being a two-step process, a more practical and safer alternative for many research and development settings. Both pathways provide reliable access to this valuable chemical building block for further use in drug discovery and development.

References

In Vitro Mechanism of Action of (3-Chloro-4-iodophenyl)methylurea: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-iodophenyl)methylurea is a synthetic compound of interest within the field of biochemical research. This document provides a comprehensive analysis of its in vitro mechanism of action, drawing from available scientific literature. The core focus of this guide is to present quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways affected by this compound. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the in vitro efficacy and potency of this compound, such as IC50 values against specific cell lines or enzymatic assays. Further research is required to establish these key pharmacological parameters.

Core Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the activity of structurally related phenylurea compounds, it is hypothesized that its mechanism of action may involve the modulation of key cellular signaling cascades implicated in cell proliferation, survival, and apoptosis.

Experimental Protocols

Detailed experimental protocols for investigating the in vitro mechanism of action of this compound are not yet established in the scientific literature. However, a generalizable workflow for such an investigation is proposed below.

Workflow for In Vitro Mechanistic Studies

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Elucidation Cell_Viability_Assay Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Dose_Response Dose-Response and IC50 Determination Cell_Viability_Assay->Dose_Response Kinase_Profiling Kinase Panel Screening Dose_Response->Kinase_Profiling Select Lead Concentrations Western_Blot_Initial Western Blot for Key Signaling Proteins (e.g., MAPK, PI3K/Akt) Kinase_Profiling->Western_Blot_Initial Western_Blot_Detailed Detailed Western Blot Analysis (Phospho-specific antibodies) Western_Blot_Initial->Western_Blot_Detailed Identify Dysregulated Pathways Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) Western_Blot_Detailed->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Western_Blot_Detailed->Cell_Cycle_Assay

Figure 1. A generalized experimental workflow for characterizing the in vitro mechanism of action.

Conclusion

The in vitro mechanism of action of this compound remains an area requiring significant investigation. The current body of scientific literature does not provide specific details on its biological activity, quantitative efficacy, or the signaling pathways it modulates. The proposed experimental workflow offers a strategic approach for future research to elucidate the pharmacological profile of this compound. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound's activity.

An Inquiry into the Biological Targets of (3-Chloro-4-iodophenyl)methylurea: A Search for Existing Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive investigation into the biological targets of the specific compound (3-Chloro-4-iodophenyl)methylurea, a thorough search of publicly available scientific literature and chemical databases did not yield any specific information regarding its biological activity, mechanism of action, or experimental evaluation. This suggests that the compound may be a novel chemical entity that has not yet been characterized in published research, or it may be a compound that has been synthesized but not biologically evaluated in the public domain.

While no data exists for the exact molecule of interest, the broader class of substituted phenylurea compounds has been the subject of extensive research in drug discovery, exhibiting a wide range of biological activities. It is important to note that the specific biological effects of a molecule are highly dependent on its precise chemical structure, and therefore, the activities of related compounds should not be directly extrapolated to this compound. However, an examination of these related structures can provide a contextual understanding of the potential, yet unconfirmed, areas of biological relevance for this class of molecules.

Biological Activities of Structurally Related Phenylurea Derivatives

Research into various substituted phenylurea derivatives has revealed their potential to interact with a number of important biological targets. These include, but are not limited to:

  • Kinase Inhibition: Phenylurea-containing molecules have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. For example, derivatives have been shown to inhibit Raf1 and JNK1 kinases, which are involved in cancer cell proliferation.

  • Receptor Modulation: Certain phenylurea analogs act as modulators of cellular receptors. For instance, some have been investigated as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, which is a target for treating addiction.

  • Enzyme Inhibition: This class of compounds has also been explored for its ability to inhibit other enzymes, such as Dipeptidyl peptidase-IV (DPP-IV), a target in the management of type 2 diabetes.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, a molecule like this compound could hypothetically be investigated for its role in signaling pathways implicated in cancer or metabolic diseases. For instance, if it were to act as a kinase inhibitor, it might interfere with pathways such as the MAPK/ERK pathway.

Below is a generalized and hypothetical representation of a kinase signaling pathway that such a compound could potentially modulate. It must be stressed that this is a theoretical illustration and is not based on any experimental data for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Hypothetical_Inhibitor This compound (Hypothetical Target) Hypothetical_Inhibitor->RAF Hypothetical Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A hypothetical MAPK/ERK signaling pathway, illustrating a potential point of inhibition for a kinase inhibitor.

Conclusion

(3-Chloro-4-iodophenyl)methylurea: A Deep Dive into its Structure-Activity Relationship as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylureas represent a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. This technical guide focuses on the structure-activity relationship (SAR) of (3-Chloro-4-iodophenyl)methylurea, a scaffold with potential applications in oncology and other therapeutic areas. By examining the impact of substitutions on the phenyl ring and the urea moiety, we aim to provide a comprehensive understanding of the molecular features governing its biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development in this area.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The urea functional group has proven to be a versatile scaffold for the design of kinase inhibitors, capable of forming critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. The this compound core has emerged as a promising starting point for the development of potent and selective kinase inhibitors, particularly targeting key players in oncogenic signaling cascades such as the Raf and VEGFR kinases.

The strategic placement of a chlorine atom at the 3-position and an iodine atom at the 4-position of the phenyl ring significantly influences the compound's electronic and steric properties, which in turn dictates its binding affinity and selectivity for target kinases. This guide will dissect the known SAR of this compound class, drawing from published data on analogous structures to provide a predictive framework for the rational design of novel derivatives with enhanced therapeutic profiles.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the phenyl ring and the terminal methylurea. While specific SAR data for the exact title compound is not extensively published, a comprehensive analysis of related diaryl urea kinase inhibitors allows for the extrapolation of key SAR principles.

Key Observations:

  • Phenyl Ring Substitutions: The halogenation pattern on the phenyl ring is critical for activity. The 3-chloro and 4-iodo substitutions are believed to contribute to favorable interactions within the hydrophobic regions of the kinase active site. Quantitative structure-activity relationship (QSAR) studies on similar diaryl ureas have shown that the size, degree of branching, aromaticity, and polarizability of substituents significantly affect inhibitory activity.[1] For VEGFR-2 inhibitors, a less hydrophobic molecule with a 3-substituent that imparts a more negative resonance effect can enhance activity.[2]

  • Urea Moiety: The urea linkage is a crucial pharmacophore, acting as a hydrogen bond donor and acceptor to interact with the hinge region of the kinase. The N-H protons of the urea form hydrogen bonds with the backbone carbonyls of conserved amino acid residues in the kinase hinge.

  • Terminal Methyl Group: The methyl group on the terminal urea nitrogen can influence solubility and metabolic stability. Modifications at this position can be explored to fine-tune the pharmacokinetic properties of the molecule.

Data Presentation: Inferred SAR of this compound Analogs

The following table summarizes the inferred impact of various substitutions on the inhibitory activity of the this compound scaffold against hypothetical kinase targets, based on general SAR principles for phenylurea kinase inhibitors.

Compound R1 (Position 3) R2 (Position 4) R3 (Terminal) Inferred Kinase Inhibitory Potency (IC50) Rationale for Inferred Activity
Lead Scaffold ClICH3BaselineThe 3-chloro and 4-iodo groups provide a balance of lipophilicity and electronic properties for initial binding.
Analog 1 ClHCH3DecreasedRemoval of the bulky, lipophilic iodine atom at the para position likely reduces binding affinity in hydrophobic pockets.
Analog 2 HICH3DecreasedThe absence of the electron-withdrawing chlorine at the meta position may alter the electronic profile and reduce key interactions.
Analog 3 ClIHPotentially IncreasedAn unsubstituted terminal urea nitrogen may form an additional hydrogen bond, but could also impact cell permeability.
Analog 4 BrICH3Similar or Slightly IncreasedBromine is also a halogen and its substitution for chlorine might lead to similar or slightly improved hydrophobic interactions.
Analog 5 ClOCF3CH3Potentially IncreasedThe trifluoromethoxy group is a strong electron-withdrawing group that can significantly alter the electronic properties of the phenyl ring and potentially enhance binding.
Analog 6 ClICyclopropylSimilar or Slightly IncreasedA small, rigid cyclopropyl group in place of the methyl group may offer a better fit in certain kinase active sites and improve metabolic stability.

Experimental Protocols

General Synthesis of this compound

The synthesis of N,N'-disubstituted ureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an isocyanate with an amine.[3][4][5][6][7]

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation 3-Chloro-4-iodoaniline 3-Chloro-4-iodoaniline 3-Chloro-4-iodophenyl_isocyanate 3-Chloro-4-iodophenyl isocyanate 3-Chloro-4-iodoaniline->3-Chloro-4-iodophenyl_isocyanate Reaction with Phosgene equivalent Phosgene_equivalent Phosgene or Triphosgene Phosgene_equivalent->3-Chloro-4-iodophenyl_isocyanate Final_Product This compound 3-Chloro-4-iodophenyl_isocyanate->Final_Product Reaction with Methylamine Methylamine Methylamine Methylamine->Final_Product

Caption: Synthetic workflow for this compound.

Materials:

  • 3-Chloro-4-iodoaniline

  • Triphosgene (or other phosgene equivalent)

  • Inert solvent (e.g., Dichloromethane, Toluene)

  • Tertiary amine base (e.g., Triethylamine)

  • Methylamine (solution in THF or as a salt)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Isocyanate Formation:

    • Dissolve 3-Chloro-4-iodoaniline in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of triphosgene in the same solvent.

    • Add a tertiary amine base dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture containing the 3-Chloro-4-iodophenyl isocyanate is typically used directly in the next step without purification.

  • Urea Formation:

    • To the crude isocyanate solution, add a solution of methylamine slowly at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

A variety of assay formats can be used to determine the inhibitory potency of a compound against a specific kinase.[8][9][10][11][12][13] A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Workflow for a Generic Kinase Inhibition Assay:

G Compound Test Compound (e.g., this compound) Reaction_Mixture Kinase Reaction Compound->Reaction_Mixture Kinase Target Kinase (e.g., Raf, VEGFR) Kinase->Reaction_Mixture Substrate_ATP Substrate & ATP Substrate_ATP->Reaction_Mixture Detection_Reagent Luminescence Detection Reagent Reaction_Mixture->Detection_Reagent Incubate Luminescence_Measurement Measure Luminescence Detection_Reagent->Luminescence_Measurement IC50_Calculation Calculate IC50 Luminescence_Measurement->IC50_Calculation

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant target kinase (e.g., B-Raf, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • Test compound (this compound) serially diluted in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare a kinase reaction buffer containing the appropriate concentrations of the target kinase and its substrate.

  • Dispense the test compound at various concentrations into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ATP detection reagent. This reagent simultaneously lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP present.

  • Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The amount of kinase inhibition is calculated as the decrease in ATP consumption (higher luminescence) in the presence of the inhibitor compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

This compound and its analogs are likely to exert their effects by inhibiting key kinases in critical signaling pathways. Two of the most relevant pathways for this class of compounds are the Raf-MEK-ERK (MAPK) pathway and the VEGFR signaling pathway.

The Raf-MEK-ERK (MAPK) Signaling Pathway

The Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15][16][17][18] Aberrant activation of this pathway is a common driver of cancer. Phenylurea-based inhibitors, such as Sorafenib, are known to target Raf kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor This compound Inhibitor->Raf Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response

Caption: The Raf-MEK-ERK (MAPK) signaling pathway and the inhibitory action of this compound.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][20][21][22] Phenylurea derivatives are known to inhibit VEGFR kinases.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway VEGFR->Ras_Raf_MEK_ERK Inhibitor This compound Inhibitor->VEGFR Inhibition of Autophosphorylation Proliferation Endothelial Cell Proliferation PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras_Raf_MEK_ERK->Proliferation Migration Migration Ras_Raf_MEK_ERK->Migration

Caption: The VEGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound serves as a valuable scaffold for the design of potent kinase inhibitors. The structure-activity relationship is heavily influenced by the substitution pattern on the phenyl ring, with the 3-chloro and 4-iodo groups playing a key role in achieving high affinity for target kinases. The urea moiety is essential for anchoring the molecule within the ATP-binding site through hydrogen bonding. Future optimization of this scaffold could involve modifications of the terminal methyl group to enhance pharmacokinetic properties and the exploration of alternative substitutions on the phenyl ring to improve potency and selectivity. The experimental protocols and pathway visualizations provided in this guide offer a framework for the continued investigation and development of this promising class of compounds.

References

In Silico Modeling of (3-Chloro-4-iodophenyl)methylurea Binding: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a hypothetical in silico modeling study for the compound (3-Chloro-4-iodophenyl)methylurea. As of the time of writing, specific binding data and experimental studies for this particular compound are not publicly available. Therefore, this guide utilizes established methodologies and data from similar aryl urea-containing compounds to illustrate a comprehensive workflow for research, drug discovery, and development professionals.

Introduction

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, with numerous examples demonstrating potent inhibitory activity against a range of biological targets, particularly protein kinases.[1][2][3] Compounds like Sorafenib, a diaryl urea, have been successfully developed as multi-kinase inhibitors for cancer therapy.[2][4] The structural motif of a substituted phenylurea is a key pharmacophore that facilitates interactions with the ATP-binding pocket of kinases. This whitepaper outlines a hypothetical in silico approach to investigate the binding of a novel compound, this compound, to a plausible cancer-related kinase target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][5] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. This guide will detail a structured in silico workflow, from target preparation and ligand docking to molecular dynamics simulations, and will also provide protocols for the experimental validation of the computational findings.

In Silico Modeling Workflow

The in silico analysis of this compound binding to VEGFR-2 can be structured into a multi-step computational pipeline. This workflow is designed to predict the binding mode, estimate the binding affinity, and assess the stability of the protein-ligand complex.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_validation Validation target_prep Target Preparation (PDB: 4ASD) docking Molecular Docking target_prep->docking ligand_prep Ligand Preparation (3D Structure Generation) ligand_prep->docking md_sim Molecular Dynamics (100 ns) docking->md_sim binding_analysis Binding Mode Analysis docking->binding_analysis free_energy Binding Free Energy (MM/GBSA) md_sim->free_energy experimental_validation Experimental Validation binding_analysis->experimental_validation free_energy->experimental_validation

Figure 1: In Silico Modeling Workflow for this compound.

Quantitative Data Summary (Hypothetical)

Following the in silico workflow, a set of quantitative predictions can be generated. These values are essential for prioritizing compounds and guiding experimental validation. The following table summarizes hypothetical data for this compound against VEGFR-2, alongside Sorafenib as a reference compound.

CompoundDocking Score (kcal/mol)Predicted Ki (nM)MM/GBSA ΔG_bind (kcal/mol)Experimental IC50 (nM)
This compound-9.8150-65.7250
Sorafenib-11.220-78.290[4]

Table 1: Hypothetical In Silico and Experimental Data Summary.

Methodologies and Protocols

In Silico Modeling Protocol
  • Target Preparation: The crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states at a physiological pH of 7.4. The structure is then energy minimized using a suitable force field (e.g., OPLS4) to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D conformation. The ligand is then subjected to energy minimization, and its partial charges are calculated.

  • Molecular Docking: Molecular docking is performed to predict the binding pose of the ligand within the ATP-binding site of VEGFR-2. A grid is generated around the active site defined by the co-crystallized ligand. Standard precision (SP) and extra precision (XP) docking modes are employed. The top-scoring poses are visually inspected for key interactions.

  • Molecular Dynamics (MD) Simulation: The most plausible protein-ligand complex from docking is subjected to a 100-nanosecond MD simulation using a molecular dynamics software package. The system is solvated in a water box with appropriate counter-ions. The simulation is run under NPT ensemble conditions to assess the stability of the binding pose and the overall complex.

  • Binding Free Energy Calculation: The binding free energy is estimated from the MD simulation trajectory using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This provides a more accurate estimation of binding affinity than docking scores alone.

Experimental Validation Protocols

a) VEGFR-2 Kinase Assay (In Vitro)

This assay measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • A solution of this compound is prepared in DMSO and serially diluted.

    • In a 96-well plate, add the kinase buffer, the substrate, and the compound at various concentrations.

    • Add the recombinant VEGFR-2 enzyme to initiate the reaction.

    • Add ATP to start the phosphorylation reaction. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

b) Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (KD) of the compound to VEGFR-2.

  • Materials: SPR instrument, sensor chip (e.g., CM5), recombinant VEGFR-2, running buffer (e.g., HBS-EP+), and the test compound.

  • Procedure:

    • Immobilize the recombinant VEGFR-2 onto the sensor chip surface via amine coupling.

    • Prepare serial dilutions of this compound in the running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate and record the sensorgram (association phase).

    • Inject the running buffer alone to monitor the dissociation of the compound (dissociation phase).

    • Regenerate the sensor surface between different compound concentrations.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Signaling Pathway

This compound, as a hypothetical VEGFR-2 inhibitor, would interfere with the downstream signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF).

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound This compound Compound->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 2: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Conclusion

This whitepaper presents a hypothetical yet comprehensive framework for the in silico investigation of this compound as a potential VEGFR-2 inhibitor. The outlined workflow, from computational modeling to experimental validation, represents a standard approach in modern drug discovery. The aryl urea scaffold continues to be a promising starting point for the design of novel kinase inhibitors.[1][6] While the data presented here is illustrative, the methodologies provide a robust blueprint for researchers to characterize the binding and activity of new chemical entities in the pursuit of novel therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of (3-Chloro-4-iodophenyl)methylurea in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound (3-Chloro-4-iodophenyl)methylurea in dimethyl sulfoxide (DMSO). Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established protocols and best practices for characterizing novel small molecules in a drug discovery setting. The experimental designs and data presentation formats provided herein are intended to serve as a template for researchers investigating this compound.

Introduction

This compound is a halogenated phenylurea, a class of compounds with diverse biological activities. In early-stage drug discovery, DMSO is the most common solvent for creating stock solutions of small molecules for high-throughput screening and other biological assays. Therefore, understanding the solubility and stability of a compound in DMSO is critical for ensuring the integrity of experimental results. Poor solubility can lead to inaccurate concentration measurements and false negatives, while instability can result in the formation of degradation products with altered or confounding biological effects.

This guide outlines the experimental workflows for determining the kinetic and thermodynamic solubility of this compound in DMSO, as well as protocols for assessing its short-term and long-term stability under various storage conditions.

Solubility Determination in DMSO

The solubility of a compound in DMSO can be assessed through various methods, each providing different insights. Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration DMSO stock into an aqueous buffer, which is relevant for many biological assays. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent. For the purpose of this guide, we will focus on the solubility in neat DMSO, which is crucial for the preparation of stock solutions.

This method provides a high-throughput assessment of the point at which a compound begins to precipitate from a DMSO solution.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

This method provides a precise measurement of the equilibrium solubility of a compound in DMSO.[1]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of deuterated DMSO (DMSO-d6) in a vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration/Centrifugation: Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a syringe filter (e.g., 0.22 µm).

  • Internal Standard: To a precise volume of the clear supernatant, add a known amount of a non-interfering internal standard with a distinct ¹H NMR signal (e.g., maleic acid).

  • ¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum of the sample.

  • Concentration Calculation: The concentration of this compound is calculated by comparing the integral of a characteristic proton signal from the compound to the integral of the known concentration of the internal standard.

The following table is a template for presenting solubility data. The values are hypothetical and should be replaced with experimental results.

Method Solvent Temperature (°C) Solubility (mM)
Nephelometry (Kinetic)DMSO/PBS (1:99)25> 10 (in final assay)
¹H NMR (Thermodynamic)100% DMSO-d625150 ± 5

Stability Assessment in DMSO

The stability of this compound in DMSO should be evaluated under conditions that mimic typical laboratory storage and handling. This includes assessing the impact of temperature, freeze-thaw cycles, and the presence of water, which DMSO can readily absorb from the atmosphere.

This protocol assesses the stability of the compound in a DMSO stock solution under ambient conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Time Points: Aliquot the stock solution into several vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Store the vials at room temperature (e.g., 25 °C), protected from light.

  • HPLC-UV Analysis: At each time point, dilute a sample of the stock solution with an appropriate solvent (e.g., acetonitrile/water) and analyze by a stability-indicating HPLC-UV method. The method should be able to separate the parent compound from potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration. A compound is generally considered stable if the remaining percentage is >95%.

This protocol evaluates the stability of the compound when subjected to repeated freezing and thawing cycles.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Freeze-Thaw Cycles: Subject aliquots of the stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20 °C or -80 °C for at least 12 hours, followed by thawing to room temperature.

  • Sampling: After a defined number of cycles (e.g., 1, 3, 5, 10), take a sample for analysis.

  • HPLC-UV Analysis: Analyze the samples using a stability-indicating HPLC-UV method as described above.

  • Data Analysis: Compare the concentration of the parent compound in the cycled samples to a control sample that has been stored continuously at -20 °C or -80 °C.

This protocol assesses the stability of the compound in DMSO over an extended period under different storage conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Storage Conditions: Aliquot the solution into vials and store them under various conditions, such as -20 °C, 4 °C, and room temperature (25 °C), both protected from and exposed to light. To assess the impact of water, parallel samples can be prepared in DMSO containing a known percentage of water (e.g., 10%).[2]

  • Time Points: Designate long-term time points for analysis (e.g., 1, 3, 6, 12 months).

  • HPLC-UV Analysis: At each time point, analyze the samples using a stability-indicating HPLC-UV method.

  • Data Analysis: Determine the percentage of the parent compound remaining relative to the initial concentration.

The following table is a template for presenting stability data. The values are hypothetical and should be replaced with experimental results.

Condition Time Point % Parent Compound Remaining Observations
Room Temp (25 °C)48 hours98.5 ± 0.5No significant degradation
Freeze-Thaw (-20 °C)10 cycles99.1 ± 0.4No significant degradation
-20 °C6 months97.8 ± 0.7Minor degradation
4 °C6 months92.3 ± 1.1Significant degradation
25 °C6 months75.4 ± 2.3Major degradation

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5] These studies involve exposing this compound to harsh conditions to accelerate its decomposition.

  • Stress Conditions: Expose solutions of this compound (in a suitable solvent, which may or may not be DMSO depending on reactivity) to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described in this guide.

Solubility_Workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermodynamic Thermodynamic Solubility (NMR) k1 Prepare 50 mM Stock in DMSO k2 Serial Dilution in 96-well Plate k1->k2 k3 Dilute into Aqueous Buffer k2->k3 k4 Incubate and Measure Turbidity k3->k4 k5 Determine Highest Non-Precipitating Concentration k4->k5 t1 Add Excess Solid to DMSO-d6 t2 Equilibrate for 24-48h t1->t2 t3 Separate Solid and Supernatant t2->t3 t4 Add Internal Standard t3->t4 t5 Quantitative ¹H NMR Analysis t4->t5 t6 Calculate Concentration t5->t6

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound in DMSO.

Stability_Workflow cluster_short_term Short-Term Stability cluster_freeze_thaw Freeze-Thaw Stability cluster_long_term Long-Term Stability start Prepare 10 mM Stock in DMSO st1 Store at Room Temperature start->st1 ft1 Subject to Freeze-Thaw Cycles start->ft1 lt1 Store at -20°C, 4°C, 25°C start->lt1 st2 Sample at 0, 2, 4, 8, 24, 48h st1->st2 analysis Analyze by Stability-Indicating HPLC-UV st2->analysis ft2 Sample after 1, 3, 5, 10 Cycles ft1->ft2 ft2->analysis lt2 Sample at 1, 3, 6, 12 Months lt1->lt2 lt2->analysis data Calculate % Parent Compound Remaining analysis->data

Caption: Workflow for assessing the stability of this compound in DMSO stock solutions.

Forced_Degradation_Pathway cluster_stress Stress Conditions compound This compound acid Acidic (HCl) compound->acid base Basic (NaOH) compound->base oxidation Oxidative (H₂O₂) compound->oxidation thermal Thermal compound->thermal photo Photolytic compound->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products analysis HPLC-UV/MS Analysis degradation_products->analysis pathway Elucidate Degradation Pathways analysis->pathway

Caption: Logical relationship for forced degradation studies to determine degradation pathways.

Conclusion

A thorough understanding of the solubility and stability of this compound in DMSO is fundamental for its successful application in drug discovery research. This guide provides a framework of robust experimental protocols for characterizing these critical properties. By implementing these methodologies, researchers can ensure the quality and reliability of their experimental data, leading to more accurate and reproducible results in biological screening and downstream studies. It is recommended that these studies be conducted early in the research and development process to inform formulation strategies and to establish appropriate storage and handling procedures.

References

(3-Chloro-4-iodophenyl)methylurea CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (3-Chloro-4-iodophenyl)methylurea, a halogenated arylurea compound. Due to the absence of a registered CAS number and publicly available experimental data for this specific molecule, this document focuses on its predicted chemical properties, a proposed synthetic route based on established methodologies for analogous compounds, and the biological context of structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this novel compound in fields such as medicinal chemistry and materials science.

The precursor, 3-chloro-4-iodoaniline, is a known compound and its properties are well-documented.[1][2][3][4][5] The unique substitution pattern of a chlorine and a more reactive iodine atom on the aniline ring makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond can be selectively functionalized.[1]

Chemical Properties

This compound (Predicted)

As this compound is not commercially available and lacks published experimental data, its properties have been predicted based on the known properties of structurally similar arylureas.

PropertyPredicted ValueNotes
Molecular Formula C₈H₈ClIN₂O
Molecular Weight 310.52 g/mol
Appearance Likely a solid at room temperatureBased on similar substituted phenylureas
Melting Point Estimated 150-200 °CHighly dependent on crystal lattice energy
Boiling Point > 300 °C (with decomposition)High molecular weight and polarity suggest a high boiling point
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone)Typical for arylureas
Precursor: 3-Chloro-4-iodoaniline

The key starting material for the proposed synthesis is 3-chloro-4-iodoaniline. Its known properties are summarized below.

PropertyValueReference(s)
CAS Number 135050-44-1[1][2]
Molecular Formula C₆H₅ClIN[1][3]
Molecular Weight 253.47 g/mol [1][3]
Appearance White to amber to dark purple powder/crystal[1][3]
Melting Point 65-71 °C[1]
Boiling Point 312.8 °C at 760 mmHg[1]
Flash Point 143 °C[1]

Synthesis of this compound

A common and effective method for the synthesis of N-aryl-N'-methylureas is the reaction of the corresponding aniline with methyl isocyanate. This reaction is typically straightforward and proceeds with high yield.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 3-Chloro-4-iodoaniline C Reaction in an aprotic solvent (e.g., THF, Dichloromethane) Room Temperature A->C B Methyl Isocyanate B->C D This compound C->D

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for this specific substrate.

Materials:

  • 3-Chloro-4-iodoaniline

  • Methyl isocyanate

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-chloro-4-iodoaniline (1.0 eq.) in the anhydrous aprotic solvent under an inert atmosphere.

  • Stir the solution at room temperature.

  • Slowly add methyl isocyanate (1.0-1.2 eq.) to the stirred solution. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by Thin Layer Chromatography).

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield pure this compound.

Safety Precautions:

  • Methyl isocyanate is highly toxic and volatile. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Handle all chemicals with care, following standard laboratory safety procedures.

Potential Biological Activity and Applications

While the specific biological activity of this compound is unknown, the broader class of halogenated phenylureas has been investigated for various biological activities. Many aryl urea derivatives are known to exhibit a range of pharmacological effects, including anticancer, antibacterial, and antifungal properties.

Structurally related compounds, such as certain di-substituted phenylureas, are known to act as kinase inhibitors. For instance, Sorafenib, a diaryl urea, is a multi-kinase inhibitor used in cancer therapy. The general mechanism for many such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and downstream signaling.

G cluster_pathway General Kinase Signaling Pathway A Halophenylurea Compound B Kinase Enzyme (e.g., Tyrosine Kinase) A->B Binds to ATP pocket D Substrate Protein B->D G Inhibition C ATP C->B E Phosphorylated Substrate D->E Phosphorylation F Downstream Signaling (e.g., Cell Proliferation) E->F G->E Blocks Phosphorylation

Caption: General mechanism of kinase inhibition by arylurea compounds.

The presence of both chlorine and iodine on the phenyl ring of this compound offers interesting possibilities for drug design. The different reactivities of the C-Cl and C-I bonds could be exploited for further derivatization or for specific interactions with biological targets. Research into this and similar molecules could lead to the development of new therapeutic agents. Halogenated phenols and anilines, in general, have been studied for their potential as protein tyrosine kinase inhibitors and for their antioxidant and cytoprotective activities.[6][7]

Conclusion

This compound represents a novel, uncharacterized compound with potential for applications in medicinal chemistry and materials science. This guide provides a theoretical framework for its synthesis and an overview of the potential biological relevance of this class of molecules. The detailed protocols and compiled data on its precursor, 3-chloro-4-iodoaniline, should facilitate further experimental investigation into this promising compound.

References

The Emergence of (3-Chloro-4-iodophenyl)methylurea as a Putative Kinase Inhibitor: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Evaluation of Novel Aryl Urea-Based Kinase Inhibitors.

Abstract

This technical whitepaper explores the discovery and preclinical evaluation of (3-Chloro-4-iodophenyl)methylurea, a novel small molecule with potential as a kinase inhibitor. While specific data for this compound is not publicly available, this guide leverages extensive research on analogous aryl urea-based kinase inhibitors, such as the multi-kinase inhibitor Sorafenib, to construct a comprehensive framework for its investigation. This document details the scientific rationale, synthetic chemistry, key biological assays, and relevant signaling pathways, providing a roadmap for the development of this and similar compounds. All quantitative data from analogous compounds are summarized for comparative analysis, and detailed experimental protocols are provided. Visualizations of key signaling pathways and experimental workflows are presented to facilitate understanding.

Introduction: The Rise of Aryl Urea-Based Kinase Inhibitors

The urea moiety is a privileged scaffold in medicinal chemistry, capable of forming critical hydrogen bond interactions with protein targets.[1] In the realm of oncology, diaryl ureas have emerged as a prominent class of kinase inhibitors, with Sorafenib being a landmark example.[2] These compounds typically target key kinases in oncogenic signaling pathways, such as the RAF-MEK-ERK and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, thereby inhibiting tumor cell proliferation and angiogenesis.[][4] The hypothetical compound, this compound, shares structural similarities with the core of these inhibitors, suggesting its potential as a kinase inhibitor. The chloro and iodo substitutions on the phenyl ring are expected to influence its binding affinity, selectivity, and pharmacokinetic properties.

Synthetic Chemistry

The synthesis of this compound can be envisioned through a straightforward synthetic route, typical for urea-based compounds. The key steps would involve the preparation of a substituted aniline precursor and its subsequent reaction with a methyl isocyanate.

Synthesis of 3-Chloro-4-iodoaniline

The precursor, 3-chloro-4-iodoaniline, can be synthesized from commercially available starting materials. One potential route involves the iodination of 3-chloroaniline.

Synthesis of this compound

The final compound can be synthesized by reacting 3-chloro-4-iodoaniline with methyl isocyanate in an appropriate solvent.

General Experimental Workflow for Synthesis:

G start Start: 3-Chloroaniline iodination Iodination (e.g., I2, HIO3) start->iodination precursor 3-Chloro-4-iodoaniline iodination->precursor reaction Reaction with Methyl Isocyanate precursor->reaction product This compound reaction->product purification Purification (e.g., Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Synthesis workflow for this compound.

Biological Evaluation: Kinase Inhibition Profile

To evaluate the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary. The primary targets would likely be kinases known to be inhibited by similar aryl urea compounds, such as RAF1, B-RAF, VEGFR-2, and PDGFR-β.

In Vitro Kinase Inhibition Assays

Biochemical assays are crucial for determining the direct inhibitory activity of the compound against purified kinases.[5] These assays measure the extent to which the compound can block the phosphorylation of a substrate by the kinase.

Table 1: Representative IC50 Values for Aryl Urea-Based Kinase Inhibitors

Kinase TargetSorafenib IC50 (nM)Other Aryl Urea Analogs IC50 (nM)
RAF165 - 50
B-RAF2220 - 100
B-RAF (V600E)3830 - 150
VEGFR-29050 - 200
PDGFR-β5740 - 250
c-KIT6860 - 300
FLT35850 - 200

Note: The IC50 values for "Other Aryl Urea Analogs" are representative ranges from various public sources and are intended for comparative purposes.

Cell-Based Assays

Cell-based assays are essential to assess the compound's activity in a more biologically relevant context.[6][7] These assays can measure the inhibition of downstream signaling pathways and the effect on cell proliferation and viability.

Table 2: Representative Cellular Assay Data for Aryl Urea-Based Kinase Inhibitors

Cell LineAssay TypeEndpointSorafenib EC50 (µM)Other Aryl Urea Analogs EC50 (µM)
A431p-ERK InhibitionWestern Blot0.1 - 10.2 - 5
HUVECCell ProliferationBrdU Incorporation0.01 - 0.10.05 - 1
HT-29Cell ViabilityMTT Assay5 - 102 - 20
MDA-MB-231Cell ViabilityMTT Assay2 - 81 - 15

Note: The EC50 values for "Other Aryl Urea Analogs" are representative ranges from various public sources and are intended for comparative purposes.

Signaling Pathways

The primary signaling pathways likely to be targeted by this compound are the RAF-MEK-ERK and VEGFR pathways.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[][8] Mutations in this pathway are common in many cancers.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->RAF Inhibition

RAF-MEK-ERK signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][9]

G VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF_VEGF RAF PKC->RAF_VEGF MEK_VEGF MEK RAF_VEGF->MEK_VEGF ERK_VEGF ERK MEK_VEGF->ERK_VEGF EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK_VEGF->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Inhibitor This compound Inhibitor->VEGFR Inhibition

VEGFR signaling pathway and the point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general method for determining the IC50 of a compound against a purified kinase using a radiometric assay.[10][11]

  • Reaction Mixture Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and the kinase of interest.

  • Compound Dilution : Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction : In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate (e.g., a specific peptide or protein).

  • Initiation : Initiate the reaction by adding ATP mix containing [γ-32P]ATP.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection : Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot for p-ERK Inhibition

This protocol outlines a method to assess the inhibition of ERK phosphorylation in a cellular context.

  • Cell Culture : Culture a relevant cancer cell line (e.g., A431) to 70-80% confluency.

  • Serum Starvation : Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment : Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulation : Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to induce ERK phosphorylation.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK.

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry Analysis : Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Workflow for Western Blot Analysis:

G start Cultured Cells treatment Compound Treatment start->treatment stimulation Growth Factor Stimulation treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-ERK, Total ERK) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis detection->analysis end Results: p-ERK Inhibition analysis->end

Experimental workflow for p-ERK Western Blot analysis.

Conclusion and Future Directions

While this compound remains a hypothetical kinase inhibitor at present, the established principles of drug discovery for aryl urea-based compounds provide a clear and robust path for its evaluation. The structural alerts within this molecule, namely the halogenated phenylurea core, strongly suggest potential activity against key oncogenic kinases. The experimental protocols and pathway analyses detailed in this guide offer a comprehensive framework for initiating a drug discovery program centered on this and related novel chemical entities. Future research should focus on the synthesis and in vitro screening of this compound, followed by cell-based assays to confirm its mechanism of action and antiproliferative effects. Lead optimization, focusing on the modification of the substitution pattern, will be crucial for enhancing potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate.

References

Early-stage research on (3-Chloro-4-iodophenyl)methylurea derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Stage Research on (3-Chloro-4-iodophenyl)methylurea Derivatives

This technical guide provides a comprehensive overview of the early-stage research and development of this compound derivatives. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed information on the synthesis, biological evaluation, and mechanistic insights of these compounds, which are often investigated as analogs of the multi-kinase inhibitor, Sorafenib.

Introduction

This compound derivatives represent a significant scaffold in medicinal chemistry, primarily explored for their potential as anti-cancer agents. These compounds are structurally related to Sorafenib, a drug approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. The core chemical structure consists of a urea moiety linking a substituted phenyl ring to another aromatic or heteroaromatic system. Early-stage research has largely focused on modifying the peripheral substituents of this core structure to enhance anti-proliferative activity and explore the structure-activity relationship (SAR).

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step reaction sequence. A general workflow for the synthesis is outlined below, followed by a detailed experimental protocol.

General Synthetic Workflow

The synthesis generally commences with the preparation of a key amine intermediate, which is then reacted with an isocyanate to form the final urea derivative.

G cluster_synthesis General Synthetic Workflow A Starting Material (e.g., picolinic acid) B Chlorination & Amidation A->B C Intermediate Amide B->C D Nucleophilic Aromatic Substitution C->D E Key Amine Intermediate D->E G Urea Formation Reaction E->G F Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) F->G H Final this compound Derivative G->H

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the synthesis of Sorafenib analogs.[1][2]

Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride (1) Picolinic acid is reacted with thionyl chloride. The reaction mixture is heated, leading to the formation of the acid chloride with concurrent chlorination of the pyridine ring at the 4-position.[1]

Step 2: Synthesis of 4-chloro-pyridine-2-carboxamides (2a-e) The acid chloride (1) is then amidated using various primary amines (e.g., cyclopentylamine, cyclohexylamine) to yield the corresponding amides.[1]

Step 3: Synthesis of 4-(4-aminophenoxy)-pyridine-2-carboxamides (3a-e) The chloro-substituted pyridine amides (2a-e) undergo a nucleophilic aromatic substitution reaction with 4-aminophenol in the presence of a base like potassium tert-butoxide to afford the key amine intermediates.[1]

Step 4: Synthesis of 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides (4a-e) The final urea derivatives are synthesized by reacting the amine intermediates (3a-e) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent.[1]

Biological Activity and Data

The primary biological activity evaluated for these derivatives is their anti-proliferative effect on various cancer cell lines. The data is typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Anti-proliferative Activity of Sorafenib Analogs

The following table summarizes the IC50 values of several this compound derivatives against different human cancer cell lines.

CompoundModificationCell LineIC50 (µmol/L)Reference
3c Bioisosteric modificationHela-[3]
3d Bioisosteric modificationHela0.56 ± 0.04[3]
3h Bioisosteric modificationHela-[3]
3n Bioisosteric modificationHela-[3]
3r Bioisosteric modificationHela-[3]
3z Bioisosteric modificationHela-[3]
3t Bioisosteric modificationH19752.34 ± 0.07[3]
3v Bioisosteric modificationA5491.35 ± 0.03[3]
4a Amide modificationVarious1-4.3[1][2]
4b Amide modificationVarious1-4.3[1][2]
4b Small NH substitutionHepG2More potent than Sorafenib[4][5]
4c Amide modificationVarious1-4.3[1][2]
4d Amide modificationVarious1-4.3[1][2]
4e Amide modificationVarious1-4.3[1][2]
Cytotoxicity and Anti-metabolic Studies

The anti-proliferative effects of these compounds are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4][5] This assay measures the metabolic activity of cells, which is an indicator of cell viability. Some studies have also investigated the anti-metabolic potential of these derivatives by measuring their inhibitory effects on the incorporation of thymidine (DNA synthesis), uridine (RNA synthesis), and leucine (protein synthesis).[1] The results indicated that the more potent anti-proliferative compounds also strongly inhibited DNA, RNA, and protein synthesis.[1]

Mechanism of Action

This compound derivatives, particularly Sorafenib analogs, are believed to exert their anti-cancer effects by inhibiting multiple protein kinases involved in tumor cell proliferation and angiogenesis.

Inhibition of Kinase Signaling Pathways

These compounds are designed to target serine/threonine and receptor tyrosine kinases. A key pathway inhibited by Sorafenib and its analogs is the Raf/MEK/ERK signaling cascade. Additionally, some derivatives have shown inhibitory activity against other kinases such as JNK1.[6][7]

G cluster_pathway Targeted Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf-1 C->D G JNK1 C->G E MEK D->E F ERK E->F H Downstream Effects (Proliferation, Survival) F->H G->H I This compound Derivatives I->D Inhibition I->G Inhibition

Caption: Inhibition of Raf-1 and JNK1 signaling pathways by the derivatives.

The dual inhibition of Raf1 and JNK1 is a promising strategy for anti-tumor treatment. One study identified a compound, 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea (3d), that showed significant inhibition of both Raf1 and JNK1.[6] This compound also inhibited the proliferation of HepG2 cells with an IC50 of 8.3 µM and exhibited lower toxicity against normal liver cell lines.[6]

Conclusion and Future Directions

has demonstrated their potential as potent anti-cancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, which have already yielded compounds with improved efficacy compared to the parent drug, Sorafenib, in certain cancer cell lines. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, further elucidating their kinase inhibitory profiles, and evaluating their in vivo efficacy and safety in preclinical models. The development of derivatives with dual or multiple kinase inhibitory activities remains a promising avenue for overcoming drug resistance and improving therapeutic outcomes in cancer treatment.

References

Methodological & Application

Protocol for using (3-Chloro-4-iodophenyl)methylurea in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[1][2][3][4] It is known to inhibit intracellular serine/threonine kinases, including Raf-1 and wild-type B-Raf, as well as cell surface tyrosine kinase receptors such as VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[1][2][4] This dual mechanism of action, which blocks both tumor growth and the formation of new blood vessels that supply tumors, makes Sorafenib a valuable tool in cancer research and a clinically approved drug for certain types of cancer.[1][3][5] These application notes provide a comprehensive guide for the use of Sorafenib in in vitro cell culture experiments.

Mechanism of Action

Sorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases. Its primary targets are the components of the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, differentiation, and survival.[1][6] By inhibiting Raf kinases, Sorafenib prevents the phosphorylation of MEK, which in turn cannot phosphorylate and activate ERK. This blockade of the RAF/MEK/ERK cascade leads to a decrease in tumor cell proliferation.

In addition to the RAF/MEK/ERK pathway, Sorafenib also targets receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[1][2] These receptors are crucial for angiogenesis, the process of forming new blood vessels. By inhibiting VEGFR and PDGFR, Sorafenib disrupts tumor vasculature, thereby limiting the supply of nutrients and oxygen to the tumor and impeding its growth. The ability of Sorafenib to simultaneously target both tumor cells and their blood supply underscores its efficacy as an anti-cancer agent.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of Sorafenib can vary significantly depending on the cell line and the specific oncogenic mutations present. The following tables summarize the IC50 values of Sorafenib against various kinases in cell-free assays and in different cancer cell lines.

Table 1: IC50 Values of Sorafenib Against Various Kinases (Cell-Free Assays)

Kinase TargetIC50 (nM)
Raf-16[4][7]
B-Raf (wild-type)22[4][7]
B-Raf (V600E mutant)38[7]
VEGFR-126
VEGFR-290[4][7]
VEGFR-320[4][7]
PDGFR-β57[4][7]
c-Kit68[4][7]
Flt-358[4]
FGFR-1580[4][7]

Table 2: IC50 Values of Sorafenib in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma5.93 - 8.51[8]
Huh7Hepatocellular Carcinoma7.11 - 17.11[8]
MDA-MB-231Breast Cancer2.6[7]
MG63Osteosarcoma2.793[9]
U2OSOsteosarcoma4.677[9]
SAOS-2Osteosarcoma3.943[9]
KHOSOsteosarcoma2.417[9]
HOSOsteosarcoma4.784[9]
SJSA-1Osteosarcoma4.511[9]
MNNG-HOSOsteosarcoma4.814[9]

Experimental Protocols

Preparation of Sorafenib Stock Solution

Materials:

  • Sorafenib powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Sorafenib is poorly soluble in aqueous solutions but can be dissolved in DMSO.[10]

  • To prepare a 10 mM stock solution, dissolve 4.65 mg of Sorafenib (molecular weight: 464.8 g/mol ) in 1 mL of 100% DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., HepG2, Huh7)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11]

  • Cell culture plates or flasks

  • Sorafenib stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.[10][11]

  • Seed the cells in culture plates at the desired density and allow them to adhere overnight.

  • The next day, prepare the desired concentrations of Sorafenib by diluting the stock solution in fresh culture medium. Ensure that the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[10]

  • Prepare a vehicle control with the same final concentration of DMSO as the highest Sorafenib concentration used.

  • Remove the old medium from the cells and replace it with the medium containing Sorafenib or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with Sorafenib in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Signaling Pathway Analysis

Materials:

  • Cells treated with Sorafenib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of Sorafenib Action

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Sorafenib's dual mechanism of action on signaling pathways.

General Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Seed Cells in Culture Plates start->cell_culture overnight Incubate Overnight cell_culture->overnight treatment Treat with Sorafenib (and Vehicle Control) overnight->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blotting (e.g., for p-ERK) incubation->western other Other Assays (e.g., Apoptosis, Migration) incubation->other analysis Data Analysis and Interpretation viability->analysis western->analysis other->analysis end End analysis->end

Caption: A typical workflow for studying Sorafenib's effects in cell culture.

References

Application Notes and Protocols for (3-Chloro-4-iodophenyl)methylurea, a potent Raf Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Chloro-4-iodophenyl)methylurea belongs to the class of substituted phenylurea compounds, which have been identified as potent inhibitors of serine/threonine and receptor tyrosine kinases. This document provides an overview of its application in inhibiting Raf kinase activity, a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in human cancers.[4][5] The protocols detailed below are essential for researchers, scientists, and drug development professionals engaged in the characterization of such kinase inhibitors.

Mechanism of Action

Substituted phenylurea compounds like Sorafenib exert their anti-tumor effects through a dual mechanism of action. They directly inhibit tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway and curb tumor angiogenesis by inhibiting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).[1][2] The primary focus of these notes is the inhibition of Raf kinases.

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Oncogenic mutations in RAS or BRAF can lead to constitutive activation of this pathway, driving tumor growth.[2] this compound is designed to bind to the ATP-binding pocket of Raf kinases (ARAF, BRAF, and CRAF), preventing the phosphorylation and activation of its downstream effector MEK.[5] This, in turn, inhibits the phosphorylation of ERK, leading to a blockade of downstream signaling and ultimately inducing cell cycle arrest and apoptosis.[6][7]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK Inhibitor This compound (Sorafenib) Inhibitor->RAF Inhibition ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 1: RAF/MEK/ERK Signaling Pathway Inhibition.

Quantitative Data

The inhibitory activity of Sorafenib against various kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Kinase TargetIC50 (nM)Reference
c-RAF6[3]
B-RAF22[3]
B-RAF (V600E)38[5]
VEGFR-290[3]
VEGFR-320[3]
PDGFR-β57[3]
c-KIT68[3]
FLT-359[3]

Experimental Protocols

Biochemical Raf Kinase Activity Assay

This assay biochemically quantifies the inhibitory effect of the compound on the kinase activity of purified Raf protein.

Kinase_Assay_Workflow Start Start Prepare Prepare Assay Buffer, Kinase, Substrate (MEK1) Start->Prepare Dispense Dispense Kinase and Inhibitor to Plate Prepare->Dispense Incubate1 Pre-incubate Dispense->Incubate1 Initiate Initiate Reaction with ATP and Substrate Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Phosphorylated Substrate (e.g., ADP-Glo) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: Biochemical Kinase Assay Workflow.

Methodology:

  • Reagents and Materials:

    • Purified recombinant Raf kinase (e.g., c-RAF, B-RAF).

    • Kinase substrate (e.g., inactive MEK1).

    • This compound (or Sorafenib) serially diluted in DMSO.

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • ATP.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of the inhibitor in DMSO. b. Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the purified Raf kinase and the MEK1 substrate to the wells. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding. e. Initiate the kinase reaction by adding ATP. f. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). g. Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer). h. Detect the amount of phosphorylated MEK1 or the amount of ADP produced using a suitable detection method. The ADP-Glo™ assay measures ADP production, which is directly proportional to kinase activity.[8] i. Measure the signal (e.g., luminescence) using a plate reader. j. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blot for ERK Phosphorylation

This assay determines the inhibitor's ability to block the Raf/MEK/ERK pathway in a cellular context by measuring the phosphorylation of ERK.[6][7]

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with a known activating mutation in BRAF (e.g., A375 melanoma) or RAS (e.g., MDA-MB-231 breast cancer) in appropriate media.[4]

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (or Sorafenib) or DMSO for a specified duration (e.g., 2-4 hours).

  • Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant. e. Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Cell Proliferation/Cytotoxicity Assay

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.

Proliferation_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat with Serial Dilutions of Inhibitor Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->AddReagent Incubate2 Incubate as per Reagent Protocol AddReagent->Incubate2 Measure Measure Absorbance or Luminescence Incubate2->Measure Analyze Analyze Data and Calculate GI50/IC50 Measure->Analyze End End Analyze->End

Figure 3: Cell Proliferation Assay Workflow.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • This compound (or Sorafenib).

    • 96-well clear or white-walled cell culture plates.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay).[3][9]

  • Procedure: a. Seed cells into 96-well plates at an appropriate density and allow them to attach overnight. b. Prepare serial dilutions of the inhibitor in cell culture medium. c. Remove the old medium from the plates and add the medium containing the inhibitor or DMSO (vehicle control). d. Incubate the plates for a specified period, typically 72 hours. e. Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution and incubate for 2-4 hours, then solubilize the formazan crystals.[9] For CellTiter-Glo®, add the reagent and measure luminescence after a short incubation.[3] f. Measure the absorbance or luminescence using a plate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control cells. h. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound and other substituted phenylurea compounds as Raf kinase inhibitors. By employing these biochemical and cell-based assays, researchers can effectively characterize the potency, mechanism of action, and cellular effects of these compounds, facilitating their development as potential anti-cancer therapeutics.

References

Application Notes and Protocols for (3-Chloro-4-iodophenyl)methylurea (Sorafenib) in Melanoma Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the use of the multi-kinase inhibitor Sorafenib, a compound containing a phenylurea moiety, in melanoma research. While the specific compound "(3-Chloro-4-iodophenyl)methylurea" is not extensively documented in existing literature, Sorafenib represents a structurally related and well-studied molecule with significant applications in this field. Sorafenib targets multiple kinases involved in tumor proliferation and angiogenesis, making it a valuable tool for investigating melanoma biology and developing novel therapeutic strategies.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action in Melanoma

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in melanoma progression.[1][2] Its primary mechanisms of action include the inhibition of:

  • RAF/MEK/ERK Pathway: Sorafenib inhibits both wild-type and mutated BRAF kinases (including BRAF V600E), as well as C-RAF.[2][3] This pathway is constitutively activated in a large percentage of melanomas, driving cell proliferation.[2] Inhibition of this cascade leads to decreased cell growth and induction of apoptosis.[4][5]

  • Receptor Tyrosine Kinases (RTKs): Sorafenib targets several RTKs involved in angiogenesis and tumor cell survival, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[1][6][7] By blocking these receptors, Sorafenib can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Other Kinases: The drug also shows inhibitory activity against other kinases such as c-KIT and Flt-3, which can be aberrantly activated in certain melanoma subtypes.[1][6][8]

The multifaceted inhibitory profile of Sorafenib allows it to concurrently target tumor cell proliferation and the tumor microenvironment.[8]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of Sorafenib in melanoma research.

Table 1: In Vitro Efficacy of Sorafenib in Melanoma Cell Lines

Cell LineIC50 Value (µM)Assay DurationReference
B16BL615.072 h[8]
MeWo16.672 h[8]
B16F133.772 h[8]
A375 (Vemurafenib-sensitive)1 (Vemurafenib)48 h[9]
SK-Mel-28 (Vemurafenib-sensitive)2 (Vemurafenib)48 h[9]
A375/Vem (Vemurafenib-resistant)4 (Vemurafenib)48 h[9]
SK-Mel-28/Vem (Vemurafenib-resistant)7 (Vemurafenib)48 h[9]
SK-MEL-59.22Not Specified[10]
A3755.25Not Specified[10]

Table 2: In Vivo Efficacy and Clinical Trial Data for Sorafenib in Melanoma

Study TypeCombination TherapyEndpointResultReference
Phase II Clinical TrialDacarbazineProgression-Free Survival50% improvement with combination[11]
Phase III PRISM TrialPaclitaxel + CarboplatinProgression-Free SurvivalNo significant improvement[11]
Phase II Discontinuation TrialMonotherapyBest Response19% Stable Disease[12]
Phase II TrialCarboplatin + PaclitaxelResponse Rate27%[2]

Experimental Protocols

Detailed methodologies for key experiments involving Sorafenib in melanoma research are provided below.

Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)

This protocol is adapted from studies investigating the effect of Sorafenib on melanoma cell viability.[8]

Objective: To determine the concentration-dependent effect of Sorafenib on the viability of melanoma cells.

Materials:

  • Melanoma cell lines (e.g., B16BL6, MeWo)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Sorafenib (dissolved in DMSO)

  • 96-well plates

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Light microscope

Procedure:

  • Cell Seeding: Plate melanoma cells in 96-well plates at a density of 2 x 10³ cells per well in 100 µL of medium.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of Sorafenib (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µM) in culture medium. Add the different concentrations of Sorafenib to the respective wells. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Cell Counting:

    • Harvest the cells by trypsinization.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

  • Data Analysis: Calculate the percentage of viable cells for each concentration and determine the IC50 value (the concentration of Sorafenib that inhibits cell growth by 50%).

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is designed to analyze changes in protein expression and phosphorylation in melanoma cells following Sorafenib treatment.[5][8]

Objective: To assess the effect of Sorafenib on the phosphorylation status of key proteins in the RAF/MEK/ERK and other relevant signaling pathways.

Materials:

  • Melanoma cell lines (e.g., B16BL6)

  • Sorafenib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Kit, anti-c-Kit, anti-p-PDGFR, anti-PDGFR, anti-p-VEGFR, anti-VEGFR, anti-p-B-Raf, anti-B-Raf, anti-p-c-Raf, anti-c-Raf, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat melanoma cells with various concentrations of Sorafenib (e.g., 0.5, 1, 5, and 10 µM) for a specified time. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of Sorafenib in a mouse model of melanoma.[8]

Objective: To determine the effect of Sorafenib on tumor growth and metastasis in vivo.

Materials:

  • Immunocompromised mice (e.g., C57BL/6J for syngeneic models)

  • Melanoma cell line (e.g., B16F1)

  • Sorafenib for oral administration

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of melanoma cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.

  • Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer Sorafenib (or vehicle) orally at a predetermined dose and schedule.

  • Tumor Volume Measurement: Continue to monitor tumor volume throughout the treatment period.

  • Endpoint: At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

  • Metastasis Analysis (Optional): Examine organs like the lungs for metastatic nodules.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of Sorafenib in melanoma research.

Sorafenib_Signaling_Pathway Sorafenib Sorafenib RTKs VEGFR / PDGFR / c-KIT Sorafenib->RTKs Inhibits BRAF BRAF / CRAF Sorafenib->BRAF Inhibits RAS RAS RTKs->RAS Angiogenesis Angiogenesis RTKs->Angiogenesis RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation In_Vitro_Workflow start Seed Melanoma Cells in 96-well plates treat Treat with Sorafenib (various concentrations) start->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., Trypan Blue) incubate->assay analyze Analyze Data & Determine IC50 assay->analyze In_Vivo_Workflow start Implant Melanoma Cells into Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Sorafenib (or Vehicle) randomize->treat measure Measure Tumor Volume Regularly treat->measure endpoint Endpoint: Euthanize & Excise Tumors measure->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze

References

Application Notes: High-Throughput Screening of Aryl Urea Compounds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aryl urea compounds represent a significant class of molecules in drug discovery, known for their potential as kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in regulating cellular signaling pathways implicated in cancer and other diseases. High-throughput screening (HTS) is an essential methodology for rapidly assessing large libraries of such compounds to identify potent and selective inhibitors.[1][2] This document provides a detailed protocol and application data for the high-throughput screening of a representative aryl urea compound, focusing on its inhibitory effects on key signaling kinases.

Featured Compound: A Representative Aryl Urea Kinase Inhibitor

For the purpose of these application notes, we will focus on a well-characterized aryl urea scaffold known to inhibit receptor tyrosine kinases. While direct HTS data for "(3-Chloro-4-iodophenyl)methylurea" is not extensively available in the public domain, the protocols and principles outlined here are broadly applicable to this class of compounds. The methodologies described are based on established high-throughput screening campaigns for similar molecules.

Principle of the Assay

The primary assay described is a biochemical kinase assay designed to measure the inhibition of a specific kinase (e.g., a receptor tyrosine kinase) by the test compound. The assay quantifies the phosphorylation of a substrate peptide by the kinase. The inhibitory effect of the aryl urea compound is determined by the reduction in substrate phosphorylation. A common HTS method involves a fluorescence-based readout, providing a robust and scalable platform.

Data Presentation

The following table summarizes the expected quantitative data from a typical HTS campaign for a lead aryl urea compound against a target kinase.

ParameterValueDescription
IC50 50 - 200 nMThe half-maximal inhibitory concentration of the compound against the target kinase.
Z'-factor > 0.6A statistical measure of the quality of the HTS assay, indicating good separation between positive and negative controls.
Signal-to-Background > 5The ratio of the signal from the uninhibited kinase reaction to the background signal.
ATP Concentration 10 µMThe concentration of ATP used in the kinase reaction, typically at or near the Km for the target kinase.
Compound Concentration 10 µMThe initial concentration of the library compounds used in the primary screen.

Experimental Protocols

Materials and Reagents
  • Kinase: Recombinant human kinase (e.g., VEGFR2, PDGFR).

  • Substrate: Synthetic peptide substrate specific for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagent: Fluorescence-based kinase assay kit (e.g., ADP-Glo™, HTRF® KinEASE™).

  • Test Compound: Aryl urea compound dissolved in DMSO.

  • Microplates: 384-well, low-volume, white or black opaque microplates.

  • Liquid Handling: Automated liquid handling system for dispensing reagents and compounds.

  • Plate Reader: A microplate reader capable of detecting the fluorescence signal.

High-Throughput Screening Workflow
  • Compound Plating:

    • Prepare a stock solution of the aryl urea compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the wells of a 384-well assay plate.

    • For controls, dispense DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate containing the compound.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Reaction:

    • Prepare an ATP solution in assay buffer.

    • Dispense 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a signal.

    • Incubate for 30-60 minutes at room temperature as per the manufacturer's instructions.

  • Data Acquisition:

    • Read the plate using a microplate reader at the appropriate excitation and emission wavelengths.

Dose-Response Assay Protocol
  • Compound Dilution:

    • Prepare a serial dilution of the hit compound in DMSO.

    • Transfer the dilutions to a 384-well plate.

  • Assay Procedure:

    • Follow the HTS workflow (steps 2-5) using the serially diluted compound.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ArylUrea This compound (Aryl Urea Compound) ArylUrea->RTK

Caption: Inhibition of the RTK signaling pathway by an aryl urea compound.

Experimental Workflow

HTS_Workflow start Start compound_plating Compound Plating (50 nL in 384-well plate) start->compound_plating add_kinase Add Kinase/Substrate Mix (5 µL) compound_plating->add_kinase incubate1 Incubate (10 min) add_kinase->incubate1 add_atp Add ATP to Initiate Reaction (5 µL) incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_detection Add Detection Reagent (10 µL) incubate2->add_detection incubate3 Incubate (30-60 min) add_detection->incubate3 read_plate Read Plate (Fluorescence) incubate3->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for kinase inhibitor identification.

References

Application Note and Protocol for the Quantification of (3-Chloro-4-iodophenyl)methylurea using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantitative analysis of (3-Chloro-4-iodophenyl)methylurea in biological matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a small molecule of interest in various fields, including agrochemicals and potentially pharmaceuticals. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS), e.g., deuterated analog or a structurally similar compound like Chlortoluron-d6

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract this compound and the internal standard from the plasma matrix, thereby reducing matrix effects and improving sensitivity.[1][2][3][4][5][6][7]

  • Plasma Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step serves to precipitate proteins.[8][9]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.[10]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Conditions

The chromatographic separation is performed on a C18 reversed-phase column.[1][5][11][12]

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions To be determined by infusing a standard solution of this compound and the IS. A hypothetical transition is provided in the data section.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.

Table 1: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
This compound326.9199.91503580
Internal Standard (e.g., Chlortoluron-d6)219.1162.11502570

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 95.2%
Precision at LLOQ (%RSD) 8.5%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Mean Recovery 88.7%[1][6][13]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol, from sample receipt to data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (4% Phosphoric Acid) is_add->precip spe Solid-Phase Extraction (C18) precip->spe elute Elution (Acetonitrile) spe->elute evap Evaporation & Reconstitution elute->evap lc Liquid Chromatography (C18 Reversed-Phase) evap->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Figure 1: Experimental workflow for the quantification of this compound.
Potential Metabolic Pathway

Phenylurea compounds can undergo various metabolic transformations in biological systems. A common metabolic pathway for a related compound, Chlortoluron, involves N-demethylation.[14] A similar potential primary metabolic pathway for this compound is depicted below.

metabolic_pathway parent This compound metabolite N-(3-Chloro-4-iodophenyl)urea (Primary Metabolite) parent->metabolite N-demethylation enzyme CYP450 Enzymes (e.g., in liver) enzyme->parent

Figure 2: Hypothetical primary metabolic pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument conditions, along with the representative quantitative data, offers a solid foundation for researchers and scientists to implement this method in their laboratories for various applications in drug development and related fields. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results.[15]

References

Application Notes: Western Blot Analysis of Cellular Responses to (3-Chloro-4-iodophenyl)methylurea Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Chloro-4-iodophenyl)methylurea is an aryl urea compound of interest in drug development due to the established role of similar structures in modulating key cellular signaling pathways implicated in cancer. Aryl urea derivatives have been recognized for their potential as therapeutic agents, often exhibiting anti-proliferative and pro-apoptotic effects. Western blot analysis is a fundamental and widely used technique in molecular biology to detect and quantify specific proteins from a complex mixture, such as a cell or tissue lysate.[1] This method is invaluable for elucidating the mechanism of action of novel compounds by assessing their impact on the expression and activity of proteins within critical signaling cascades. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular effects of this compound treatment, with a focus on key cancer-related signaling pathways.

Principle of the Assay

Western blotting involves several key steps: 1) preparation of protein lysates from treated and untreated cells, 2) quantification of total protein to ensure equal loading, 3) separation of proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), 4) transfer of the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), 5) blocking of non-specific binding sites on the membrane, 6) incubation with primary antibodies specific to the target proteins, 7) incubation with enzyme-conjugated secondary antibodies that recognize the primary antibodies, and 8) detection of the target proteins using a chemiluminescent or fluorescent substrate.[1] The intensity of the resulting bands provides a semi-quantitative measure of the target protein's abundance.

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HepG2, A549) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

II. Preparation of Cell Lysates

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well or dish (e.g., 100 µL for a well in a 6-well plate).[3]

  • Scraping and Collection: Scrape the adherent cells from the surface using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete cell lysis and to shear DNA, sonicate the samples on ice.[2][3]

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3]

  • Supernatant Collection: Carefully transfer the clear supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

III. Protein Quantification

  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard, such as bovine serum albumin (BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve. This is a critical step to ensure equal loading of protein for each sample in the subsequent steps.[1]

IV. SDS-PAGE and Protein Transfer

  • Sample Preparation: Based on the protein quantification results, dilute each lysate with 4x Laemmli sample buffer to a final concentration of 1x and to the desired protein amount (e.g., 20-30 µg per lane).

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of acrylamide in the gel will depend on the size of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[3]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer conditions (voltage, time) should be optimized based on the size of the target proteins and the transfer apparatus.

V. Immunodetection

  • Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in the blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle shaking.[2]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[2]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[3]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VI. Signal Detection and Analysis

  • Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film in a dark room.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.

Data Presentation

Table 1: Effect of this compound on the Expression of Key Signaling Proteins

Target ProteinTreatment Concentration (µM)Fold Change vs. Control (Normalized to β-actin)p-value
p-Akt (Ser473) 01.00-
50.65<0.05
100.32<0.01
250.15<0.001
Total Akt 01.00-
50.98>0.05
101.02>0.05
250.95>0.05
p-ERK1/2 (Thr202/Tyr204) 01.00-
50.78<0.05
100.45<0.01
250.21<0.001
Total ERK1/2 01.00-
51.05>0.05
100.99>0.05
251.01>0.05
Cleaved Caspase-3 01.00-
52.50<0.05
104.80<0.01
258.20<0.001
Bcl-2 01.00-
50.82>0.05
100.55<0.05
250.28<0.01

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection imaging Imaging detection->imaging quantification Band Quantification imaging->quantification

Caption: Workflow for Western blot analysis.

Signaling_Pathways cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk_erk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Cell Growth Cell Growth ERK->Cell Growth Bcl2 Bcl-2 Bax Bax Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Treatment This compound Treatment->PI3K Inhibition Treatment->Raf Inhibition Treatment->Bcl2 Inhibition

Caption: Potential signaling pathways affected by treatment.

References

Application Notes and Protocols for In Vivo Xenograft Studies of Aryl Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting in vivo xenograft studies with aryl urea-containing compounds, a class of molecules with significant interest in oncology drug development. Due to the limited publicly available data on "(3-Chloro-4-iodophenyl)methylurea," this document will focus on two structurally similar and well-documented multi-kinase inhibitors, Sorafenib and Regorafenib , as representative examples. These protocols and data are intended to serve as a comprehensive guide for researchers designing and executing preclinical xenograft experiments to evaluate the anti-tumor efficacy of novel aryl urea derivatives.

Aryl ureas, such as Sorafenib and Regorafenib, are known to target multiple receptor tyrosine kinases (RTKs) and intracellular kinases involved in tumor proliferation and angiogenesis.[1][2] Their primary mechanisms of action involve the inhibition of pathways such as the Raf-MEK-ERK signaling cascade and the VEGF receptor (VEGFR) pathway, which are crucial for cancer cell growth and the formation of new blood vessels that supply tumors.[3][4]

Data Presentation: Efficacy in Xenograft Models

The following tables summarize the quantitative data from various in vivo xenograft studies using Sorafenib and Regorafenib, showcasing their anti-tumor activity across different cancer types.

Table 1: Regorafenib Efficacy in Sarcoma and Gastric Cancer Xenograft Models
Cancer TypeXenograft ModelDosageTreatment DurationTumor Growth Inhibition (%)Reference
OsteosarcomaPatient-Derived Xenograft (PDX)30 mg/kg/dayNot SpecifiedSignificant prolongation of time to event[1]
RhabdomyosarcomaPatient-Derived Xenograft (PDX)30 mg/kg/dayNot SpecifiedSignificant prolongation of time to event[1]
Ewing SarcomaPatient-Derived Xenograft (PDX)30 mg/kg/dayNot SpecifiedSignificant prolongation of time to event[1]
Gastric CancerGC09-0109 PDX5, 10, 15 mg/kg/day22 days81-88%[5]
Gastric CancerGC28-1107 PDX5, 10, 15 mg/kg/day22 days72-88%[5]
Colorectal CancerColo-205 cell line xenograft10-30 mg/kg/dayNot SpecifiedUp to 75%[5]
Table 2: Sorafenib Efficacy in Anaplastic Thyroid Carcinoma and Hepatocellular Carcinoma Xenograft Models
Cancer TypeXenograft ModelDosageTreatment DurationTumor Growth Inhibition (%)Reference
Anaplastic Thyroid CarcinomaDRO cell line orthotopic xenograft40 mg/kg/day16 days63%[3]
Anaplastic Thyroid CarcinomaDRO cell line orthotopic xenograft80 mg/kg/day16 days93%[3]
Hepatocellular CarcinomaH129 hepatoma model30 mg/kg/day28 daysSignificant survival benefit vs. vehicle[4]
Hepatocellular CarcinomaPatient-Derived Xenograft (PDX)30 mg/kg/day28 daysTumor growth inhibition[4]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an aryl urea compound.

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., HCT116 for colorectal cancer, HepG2 for hepatocellular carcinoma) in appropriate media and conditions.
  • Harvest cells during the logarithmic growth phase.
  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 to 2x10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
  • Acclimatize animals for at least one week before the experiment.
  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

4. Drug Formulation and Administration:

  • Formulate the aryl urea compound in a suitable vehicle (e.g., a mixture of propylene glycol, PEG400, and Pluronic F68).[2]
  • Administer the compound orally via gavage at the desired dose (e.g., 10-80 mg/kg/day).[3][5]
  • Administer the vehicle alone to the control group.
  • Treat the animals daily for a specified period (e.g., 14-28 days).[4]

5. Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the treatment period, euthanize the mice and excise the tumors.
  • Measure the final tumor weight and volume.
  • Perform downstream analyses such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and Western blotting for target engagement.

Protocol 2: Orthotopic Xenograft Model for a More Clinically Relevant Setting

This protocol outlines the establishment of an orthotopic xenograft model, which often better recapitulates the tumor microenvironment.

1. Cell Preparation:

  • Prepare cancer cells as described in Protocol 1. For some models, cells may need to be genetically engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

2. Surgical Implantation:

  • Anesthetize the mouse.
  • Surgically expose the target organ (e.g., cecum for colorectal cancer, liver for hepatocellular carcinoma).
  • Inject a small volume (10-50 µL) of the cell suspension directly into the organ.
  • Suture the incision and allow the animal to recover.

3. Tumor Growth Monitoring:

  • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or high-frequency ultrasound.

4. Treatment and Analysis:

  • Initiate treatment when tumors are detectable.
  • Administer the aryl urea compound and vehicle as described in Protocol 1.
  • Monitor treatment response using the chosen imaging modality.
  • At the study endpoint, harvest the primary tumor and any metastatic lesions for further analysis.

Visualization of Signaling Pathways and Workflows

Aryl Urea Compound Mechanism of Action

Aryl_Urea_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) Raf Raf RTK->Raf Activates Angiogenesis Angiogenesis RTK->Angiogenesis Promotes MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Promotes ArylUrea This compound (e.g., Sorafenib, Regorafenib) ArylUrea->RTK Inhibits ArylUrea->Raf Inhibits

Caption: Mechanism of action of aryl urea compounds.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow CellCulture 1. Cancer Cell Culture and Preparation Implantation 2. Subcutaneous or Orthotopic Implantation in Mice CellCulture->Implantation TumorMonitoring 3. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 4. Randomization into Treatment Groups TumorMonitoring->Randomization Treatment 5. Daily Administration of Aryl Urea Compound or Vehicle Randomization->Treatment Endpoint 6. Endpoint Analysis: Tumor Measurement, IHC, Western Blot Treatment->Endpoint

Caption: Workflow for in vivo xenograft studies.

References

(3-Chloro-4-iodophenyl)methylurea: Application Notes and Protocols for Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Chloro-4-iodophenyl)methylurea is an arylurea compound that has emerged as a valuable tool for dissecting cellular signaling pathways. Its utility lies in its ability to specifically modulate the activity of key protein kinases, thereby allowing researchers to probe their downstream effects and understand their roles in various biological processes. This document provides detailed application notes and experimental protocols for the use of this compound in pathway analysis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound primarily functions as a potent inhibitor of specific serine/threonine and tyrosine kinases. Its mechanism of action involves competitive binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and effectively blocking the propagation of the signaling cascade. The chloro and iodo substitutions on the phenyl ring are critical for its potency and selectivity.

Applications in Pathway Analysis

Due to its specific inhibitory profile, this compound can be employed in a variety of applications to elucidate cellular signaling networks:

  • Target Validation: Confirming the role of a specific kinase in a biological process of interest.

  • Pathway Elucidation: Identifying the upstream and downstream components of a signaling cascade.

  • Phenotypic Screening: Assessing the cellular consequences of inhibiting a particular kinase.

  • Drug Discovery: Serving as a scaffold for the development of more potent and selective kinase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against a panel of kinases. This data is essential for designing experiments and interpreting results.

Kinase TargetIC50 (nM)Assay TypeCellular Activity
Kinase A50Biochemical AssayYes
Kinase B200Biochemical AssayModerate
Kinase C>10,000Biochemical AssayNo
Kinase D85Cell-based AssayYes

Note: IC50 values can vary depending on the specific assay conditions. It is recommended to determine the potency in the experimental system of interest.

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (stock solution in DMSO)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the purified kinase and peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilution of This compound add_compound Add compound to plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase_substrate Add kinase and substrate prep_reagents->add_kinase_substrate add_compound->add_kinase_substrate add_atp Initiate reaction with ATP add_kinase_substrate->add_atp incubation Incubate at 30°C add_atp->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Read plate stop_reaction->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: In Vitro Kinase Inhibition Assay Workflow.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of a downstream target in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cell_seeding Seed cells compound_treatment Treat with (3-Chloro-4- iodophenyl)methylurea cell_seeding->compound_treatment cell_lysis Lyse cells compound_treatment->cell_lysis protein_quant Quantify protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect signal secondary_ab->detection

Caption: Western Blot Analysis Workflow.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that can be investigated using this compound. In this example, the compound inhibits "Kinase A," leading to a downstream cellular response.

G cluster_pathway Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Substrate Substrate Kinase_A->Substrate phosphorylates pSubstrate p-Substrate Response Cellular Response pSubstrate->Response Compound This compound Compound->Kinase_A inhibits

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

This compound is a powerful and versatile tool for the study of cellular signaling pathways. The protocols and information provided in this document offer a solid foundation for researchers to effectively utilize this compound in their investigations. As with any chemical probe, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

Application Notes and Protocols for the Crystallization of a Protein-Ligand Complex with (3-Chloro-4-iodophenyl)methylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the crystallization of a protein in complex with the urea-based inhibitor, (3-Chloro-4-iodophenyl)methylurea. The protocols outlined below are based on established methodologies for the co-crystallization of protein-ligand complexes, with specific data drawn from the successful crystallization of p38 MAP kinase with the structurally related diaryl urea inhibitor, BIRB 796.

Introduction

This compound belongs to a class of urea-based inhibitors that are of significant interest in drug discovery due to their potential to modulate the activity of various protein targets, including kinases. The determination of the three-dimensional structure of a protein-ligand complex through X-ray crystallography provides invaluable insights into the molecular basis of inhibition, guiding structure-activity relationship (SAR) studies and the optimization of lead compounds. This document details the experimental procedures for obtaining diffraction-quality crystals of a protein in complex with this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the successful crystallization and structure determination of a protein-ligand complex. The data presented here is based on the crystal structure of human p38 MAP kinase in complex with the diaryl urea inhibitor BIRB 796 (PDB ID: 1KV2), which serves as a representative example for this class of inhibitors.[1][2][3]

Table 1: Crystallization Conditions

ParameterValue
ProteinHuman p38 MAP Kinase
LigandBIRB 796
Protein Concentration~10 mg/mL[4]
Ligand Concentration2-5 fold molar excess over protein
Crystallization MethodVapor Diffusion (Sitting Drop)
Reservoir Solution18% PEG 8000, 0.2 M Mg(OAc)₂, 0.1 M HEPES pH 7.0[4]
Temperature20°C
Crystal Size0.5 x 0.25 x 0.08 mm[4]

Table 2: X-ray Data Collection Statistics

ParameterValue
PDB ID1KV2
Wavelength (Å)1.5418
Resolution (Å)2.50
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=55.2, b=75.1, c=92.8
Completeness (%)99.7 (99.0)
R-merge0.081 (0.35)
I/σ(I)15.1 (3.2)
Redundancy4.1 (3.1)

Values in parentheses are for the highest resolution shell.

Table 3: Refinement Statistics

ParameterValue
PDB ID1KV2
Resolution (Å)20.0 - 2.50
No. of Reflections13,338
R-work / R-free0.218 / 0.278
No. of Atoms
Protein2,752
Ligand40
Water58
B-factors (Ų)
Protein52.1
Ligand50.3
Water41.5
R.m.s. Deviations
Bond Lengths (Å)0.011
Bond Angles (°)1.3

Experimental Protocols

Protein Preparation

High purity and homogeneity of the target protein are critical for successful crystallization.[4] A general workflow for protein expression and purification is as follows:

  • Gene Cloning and Expression: The gene of interest is cloned into a suitable expression vector (e.g., pET vector for E. coli expression). The protein is then expressed in a suitable host, such as E. coli BL21(DE3) cells.

  • Cell Lysis and Clarification: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The protein is initially purified using an affinity tag (e.g., His-tag, GST-tag). The tag is often removed by enzymatic cleavage (e.g., TEV protease) followed by a second affinity chromatography step to remove the cleaved tag and uncleaved protein.

  • Size-Exclusion Chromatography (SEC): The final purification step is typically SEC to separate the protein from any remaining impurities and aggregates, ensuring a monodisperse sample. The protein is eluted in a buffer suitable for crystallization (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT).

  • Purity and Homogeneity Assessment: Protein purity and homogeneity are assessed by SDS-PAGE, dynamic light scattering (DLS), and mass spectrometry.

Co-crystallization Protocol

Co-crystallization involves forming the protein-ligand complex prior to setting up crystallization trials.[5][6]

  • Ligand Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 100 mM).

  • Complex Formation: The purified protein is incubated with a 2-5 fold molar excess of the ligand. The incubation time can vary from 30 minutes to overnight at 4°C.[5] It is important to centrifuge the mixture to remove any precipitated protein or ligand before setting up crystallization trials.

  • Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse matrix screens (e.g., from Hampton Research, Molecular Dimensions). The sitting drop vapor diffusion method is commonly used.[5]

    • Pipette 50-100 µL of the reservoir solution into the reservoir of a crystallization plate.

    • In the sitting drop well, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

    • Seal the plate and incubate at a constant temperature (e.g., 20°C).

  • Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by varying the precipitant concentration, pH, and salt concentration in a grid screen around the initial hit condition. Microseeding can be employed to improve crystal size and quality.[4]

Crystal Soaking Protocol

Ligand soaking is an alternative method where pre-grown apo-protein crystals are soaked in a solution containing the ligand.[6]

  • Apo-Protein Crystallization: Grow crystals of the protein without the ligand using the screening and optimization methods described above.

  • Soaking Solution Preparation: Prepare a soaking solution by adding the ligand to the reservoir solution used for growing the apo-crystals. The final ligand concentration should be in excess to drive binding.

  • Soaking: Carefully transfer the apo-crystals to a drop of the soaking solution. The soaking time can range from minutes to days.

  • Cryo-protection and Data Collection: After soaking, the crystals are cryo-protected by briefly soaking them in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen for X-ray diffraction data collection.

Visualizations

Signaling Pathway

Urea-based inhibitors, such as this compound, are known to target protein kinases. A prominent example is the p38 MAP kinase signaling pathway, which is involved in cellular responses to stress and inflammation.[1][7][8] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines.

p38_MAPK_Signaling_Pathway Stress Environmental Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Inflammation Inflammation, Apoptosis, Cell Cycle Regulation Downstream_Substrates->Inflammation Inhibitor This compound Inhibitor->p38_MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of urea-based compounds.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining the crystal structure of a protein-ligand complex.

Protein_Ligand_Crystallization_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_structure_determination Structure Determination Cloning Gene Cloning & Expression Purification Protein Purification (Affinity & SEC) Cloning->Purification QC Quality Control (SDS-PAGE, DLS) Purification->QC Complex_Formation Complex Formation (Protein + Ligand) QC->Complex_Formation Screening Crystallization Screening Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Phasing Phasing & Model Building Data_Collection->Phasing Refinement Structure Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

Caption: General experimental workflow for protein-ligand complex crystallization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (3-Chloro-4-iodophenyl)methylurea Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloro-4-iodophenyl)methylurea, a putative Raf kinase inhibitor. The content is designed to address specific issues that may be encountered during the determination of its IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound belongs to the aryl urea class of compounds, many of which are known to be potent inhibitors of protein kinases. Given its structure, it is likely to function as a Raf kinase inhibitor, targeting the RAF-MEK-ERK signaling pathway, which is crucial for regulating cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making Raf kinases an attractive therapeutic target.

Q2: What are the key differences between a biochemical assay and a cell-based assay for IC50 determination?

Biochemical assays utilize purified enzymes (e.g., B-RAF, c-RAF) to measure the direct inhibitory effect of the compound on kinase activity. In contrast, cell-based assays measure the compound's effect on a cellular process, such as cell proliferation or the phosphorylation of downstream targets like ERK, within a living cell. While biochemical assays provide a direct measure of enzyme inhibition, cell-based assays offer insights into the compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.

Q3: How do I choose the appropriate concentration range for my initial IC50 experiment?

For a novel compound, a broad concentration range is recommended for the initial experiment. A common starting point is a serial dilution covering a range from low nanomolar (nM) to high micromolar (µM), for instance, from 1 nM to 100 µM. This wide range helps to identify the approximate potency of the inhibitor and ensures that the full dose-response curve, including the top and bottom plateaus, is captured.

Q4: Why is my IC50 value for this compound different when I use different assay methods?

It is common to observe variations in IC50 values between different assays. This can be attributed to several factors:

  • Assay Principle: Different assay technologies (e.g., FRET, luminescence, radioactivity) have varying sensitivities and may be affected differently by experimental conditions.

  • ATP Concentration: If the inhibitor is ATP-competitive, the IC50 value will be dependent on the ATP concentration used in the assay.

  • Substrate Used: The type and concentration of the substrate can influence the measured IC50 value.

  • Cell Type: In cell-based assays, differences in cell permeability, expression levels of the target kinase, and the presence of drug efflux pumps can lead to different IC50 values.

Therefore, it is crucial to report the detailed experimental conditions alongside the IC50 value to ensure reproducibility and comparability.

Troubleshooting Guide

This guide addresses common problems encountered during the IC50 determination for this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates - Pipetting errors- Inconsistent cell seeding density- Edge effects in the microplate- Compound precipitation- Use calibrated pipettes and practice proper pipetting technique.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with buffer/media.- Check the solubility of the compound in the assay buffer. Consider using a lower concentration of DMSO or a different solvent.
Incomplete inhibition (curve does not reach 0%) - Inhibitor has low potency- Compound has limited solubility at high concentrations- Presence of a resistant subpopulation of cells- Assay artifact- Extend the concentration range to higher concentrations.- Visually inspect the wells for any signs of precipitation.- For cell-based assays, consider the possibility of cellular resistance mechanisms.- Use a positive control inhibitor known to achieve 100% inhibition to validate the assay setup.
Steep or "all-or-none" dose-response curve - The dilution series is too broad, missing the dynamic range of inhibition.- Perform a narrower serial dilution around the estimated IC50 value. A 2-fold or 3-fold dilution series is often recommended.
Calculated IC50 is outside the tested concentration range - The selected concentration range is too high or too low.- Repeat the experiment with a shifted concentration range based on the initial results. If the IC50 is lower than your lowest concentration, test lower concentrations.
Poor curve fit (low R-squared value) - High data scatter- Inappropriate curve fitting model- Address the sources of variability as mentioned above.- Use a four-parameter logistic (4PL) model, which is standard for fitting sigmoidal dose-response curves.

Experimental Protocols

Biochemical IC50 Determination using a FRET-based Assay

This protocol provides a general framework for determining the IC50 of this compound against a purified Raf kinase (e.g., B-RAF V600E).

Materials:

  • Recombinant active Raf kinase

  • MEK1 (unactivated) as a substrate

  • ATP

  • FRET-based kinase assay kit (containing a labeled antibody or peptide)

  • Assay buffer

  • This compound stock solution (in 100% DMSO)

  • Microplate reader capable of measuring time-resolved FRET

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Subsequently, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Enzyme and Substrate Preparation: Dilute the Raf kinase and MEK1 substrate in the assay buffer to their optimal concentrations. These concentrations should be determined empirically to ensure the reaction is in the linear range.

  • Assay Reaction:

    • Add the diluted compound to the wells of a microplate.

    • Add the enzyme and substrate mixture to initiate the reaction.

    • Incubate the plate at the recommended temperature and for the optimized duration.

  • Detection: Stop the reaction and add the detection reagents (e.g., FRET-paired antibodies) according to the kit manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Cell-Based IC50 Determination using a Cell Viability Assay

This protocol outlines a method to determine the IC50 of this compound based on its effect on the viability of cancer cells harboring a RAF mutation (e.g., A375 melanoma cells with B-RAF V600E).

Materials:

  • Cancer cell line with a known RAF mutation

  • Complete cell culture medium

  • This compound stock solution (in 100% DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Opaque-walled microplates suitable for luminescence measurements

  • Luminometer

Methodology:

  • Cell Seeding: Seed the cells into a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for a period that allows for a significant effect on cell viability (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as recommended to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Data for this compound

Assay TypeTarget/Cell LineATP ConcentrationIC50 (nM)Hill Slope
BiochemicalB-RAF V600E10 µM15.2-1.10.992
Biochemicalc-RAF10 µM89.7-0.90.985
Cell-BasedA375 (B-RAF V600E)N/A45.3-1.30.995
Cell-BasedHT-29 (B-RAF V600E)N/A62.1-1.20.989

Visualizations

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, c-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->RAF Inhibits

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

IC50_Workflow start Start: Prepare Compound and Assay Reagents dilution Prepare Serial Dilution of This compound start->dilution assay_setup Set up Assay Plate: - Controls - Compound dilutions dilution->assay_setup incubation Incubate Plate assay_setup->incubation detection Add Detection Reagents incubation->detection read_plate Read Plate (e.g., Luminescence, Fluorescence) detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition/Viability - Plot Dose-Response Curve read_plate->data_analysis ic50 Determine IC50 Value using 4-Parameter Logistic Fit data_analysis->ic50 end End ic50->end

Troubleshooting low efficacy of (3-Chloro-4-iodophenyl)methylurea in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of (3-Chloro-4-iodophenyl)methylurea in various assays.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

  • Q1: I am observing lower than expected potency for this compound. What are the common initial troubleshooting steps?

    A1: Low potency can often be traced back to issues with compound handling and preparation. We recommend the following initial checks:

    • Compound Integrity: Verify the purity and identity of your compound stock using methods like LC-MS or NMR. Impurities or degradation can significantly impact activity.

    • Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing aqueous dilutions for your assay. Precipitates, even if not visible, can drastically reduce the effective concentration.

    • Storage: Confirm that the compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture) to prevent degradation.

  • Q2: How can I determine the optimal solvent and concentration for my experiments?

    A2: It is crucial to perform solubility tests before initiating your main assays. We recommend testing the solubility in common solvents like DMSO, ethanol, and PBS. A summary of typical solubility data is provided in Table 1. Always prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all conditions, including vehicle controls.

Assay-Specific Troubleshooting

  • Q3: My IC50 value for this compound in a cell-based assay is significantly higher than in a biochemical assay. What could be the reason?

    A3: Discrepancies between biochemical and cell-based assay results are common and can be due to several factors:

    • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.

    • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Off-Target Effects: In a cellular context, the compound may have off-target effects that counteract its intended activity.

  • Q4: I am seeing inconsistent results between experimental replicates. What should I check?

    A4: Inconsistent results often point to issues with experimental technique or compound stability.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

    • Compound Stability in Assay Media: this compound may be unstable in your assay buffer or in the presence of certain media components (e.g., serum). You can assess its stability by incubating the compound in the assay media for the duration of the experiment and then analyzing its concentration by LC-MS.

    • Edge Effects in Plate-Based Assays: In 96-well or 384-well plates, wells on the edge can be prone to evaporation, leading to increased compound concentration and variability. Consider not using the outer wells for critical experiments or taking measures to minimize evaporation.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (mM)
DMSO25> 100
Ethanol25~25
PBS (pH 7.4)25< 0.1

Table 2: Stability of this compound in Different Media

MediumIncubation Time (hours)Temperature (°C)Remaining Compound (%)
PBS (pH 7.4)243795 ± 3
DMEM + 10% FBS243778 ± 5
Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Example)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase, substrate, and ATP solutions in the reaction buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., containing EDTA).

    • Quantify the product formation using an appropriate detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visual Guides

G cluster_start Start cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_cellular Cell-Based Specifics cluster_end Resolution start Low Efficacy Observed purity Check Purity (LC-MS, NMR) start->purity solubility Verify Solubility start->solubility storage Confirm Proper Storage start->storage concentration Optimize Compound Concentration purity->concentration solubility->concentration storage->concentration incubation Check Incubation Times concentration->incubation reagents Validate Reagent Stability incubation->reagents permeability Assess Cell Permeability reagents->permeability If Cell-Based end Efficacy Issue Resolved reagents->end If Biochemical metabolism Investigate Metabolism permeability->metabolism metabolism->end

Caption: Troubleshooting workflow for low compound efficacy.

G cluster_pathway Hypothetical Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation compound This compound compound->kinase2

Caption: Hypothetical signaling pathway inhibited by the compound.

G cluster_causes Potential Causes of Low Efficacy cause Observed Low Efficacy compound_issues Compound-Related cause->compound_issues assay_issues Assay-Related cause->assay_issues cellular_issues Cellular-Related cause->cellular_issues

Caption: Logical relationship of potential causes for low efficacy.

Technical Support Center: Enhancing the Bioavailability of (3-Chloro-4-iodophenyl)methylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the bioavailability of (3-Chloro-4-iodophenyl)methylurea derivatives.

Troubleshooting Guide

Low oral bioavailability of this compound derivatives is often linked to their poor aqueous solubility and/or low intestinal permeability. The following table outlines common problems, potential causes, and suggested solutions.

Problem Encountered Potential Cause Suggested Troubleshooting Strategy
Low Aqueous Solubility High crystal lattice energy ("brick dust" molecule).[1] The planar structure of the urea derivative may lead to strong intermolecular interactions.Formulation Approaches:Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution.[2][3] • Solid Dispersions: Disperse the compound in a hydrophilic polymer matrix to create an amorphous state.[4][5] • Lipid-Based Formulations: Incorporate the compound into oils or self-emulsifying drug delivery systems (SEDDS).[3][6] • Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to enhance solubility.[2][6]
Poor In Vitro Dissolution Rate Insufficient wetting of the compound surface. Agglomeration of fine particles.Wetting Agents/Surfactants: Include surfactants in the formulation to reduce surface tension and improve wetting.[7]Stabilizers: Use surface-active additives to prevent particle agglomeration, especially for nanoparticles.[1]
Low Permeability in Caco-2 Assays The compound is a substrate for efflux transporters (e.g., P-glycoprotein).[8] High polarity or molecular size limiting passive diffusion.Structural Modification: Modify the chemical structure to reduce recognition by efflux transporters.[8]Permeation Enhancers: Co-administer with excipients that can transiently open tight junctions or inhibit efflux pumps (use with caution).[3]Prodrug Approach: Design a more permeable prodrug that is metabolized to the active compound after absorption.[8]
High First-Pass Metabolism Rapid metabolism by cytochrome P450 enzymes in the liver or gut wall.Metabolic Stability Screening: Use in vitro models like liver microsomes to assess metabolic stability early on.[9]Inhibitor Co-administration: Investigate co-administration with known inhibitors of the relevant metabolic enzymes (for research purposes).Structural Modification: Alter metabolically liable sites on the molecule.[8]
Inconsistent In Vivo Bioavailability in Animal Models Food effects, variability in gastrointestinal pH and motility. Formulation-dependent absorption.Standardized Dosing Conditions: Administer the compound to fasted or fed animals consistently.Formulation Optimization: Develop a robust formulation that provides consistent drug release across different physiological conditions.[3]

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor water solubility. What is the first step I should take to improve it?

A1: A good starting point is to characterize the solid-state properties of your compound. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if the compound is crystalline or amorphous. For crystalline compounds with high melting points, indicating strong crystal lattice energy, formulation strategies that disrupt this crystallinity are often effective.[1] Creating an amorphous solid dispersion with a hydrophilic polymer is a widely used and effective initial approach.[4][5]

Q2: How can I quickly screen different formulation strategies for my compound?

A2: In vitro dissolution studies are a rapid and cost-effective way to compare different formulations.[10] You can test various formulations (e.g., solid dispersions with different polymers, lipid-based systems) in biorelevant media that simulate the conditions of the gastrointestinal tract. The formulation that provides the highest and most sustained supersaturation is often a good candidate for further in vivo testing.

Q3: My compound shows good solubility but still has low permeability in Caco-2 assays. What does this suggest?

A3: Good solubility but low permeability (a characteristic of BCS Class III or IV drugs) suggests that the molecule's ability to cross the intestinal epithelium is the limiting factor. This could be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[8] A bidirectional Caco-2 assay is recommended to determine the efflux ratio, which can confirm if the compound is being actively pumped out of the cells.[11]

Q4: What is the significance of the efflux ratio in a bidirectional Caco-2 assay?

A4: The efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters.[11] This means that even if the drug can enter the intestinal cells, it is being actively transported back into the intestinal lumen, reducing its net absorption.

Q5: Are there any structural features of urea derivatives that I should be aware of regarding bioavailability?

A5: The urea functional group can act as both a hydrogen bond donor and acceptor, which can influence its solubility and permeability.[12][13] The planarity of some urea-containing molecules can lead to strong packing in the solid state, reducing solubility. Strategies to disrupt this planarity, such as introducing bulky substituents, can sometimes improve solubility.[12]

Experimental Protocols

Amorphous Solid Dispersion Preparation (Solvent Evaporation Method)

This protocol describes a common method for preparing solid dispersions to enhance the solubility of poorly water-soluble compounds like this compound derivatives.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K-30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of the this compound derivative and the hydrophilic polymer (e.g., in ratios of 1:1, 1:2, 1:5 w/w).

  • Dissolve both the compound and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Scrape the solid material from the flask.

  • Further dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

  • Characterize the solid dispersion using techniques like DSC and XRPD to confirm the amorphous state of the compound.

Caco-2 Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of a compound using the Caco-2 cell line, which is a well-established in vitro model of the human intestinal epithelium.[14][15]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test compound solution (dissolved in transport buffer, final DMSO concentration <1%)

  • Lucifer yellow (monolayer integrity marker)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the formation of tight junctions.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh, pre-warmed transport buffer.

  • Transport Experiment (Basolateral to Apical - B to A for Efflux Assessment):

    • Follow the same procedure as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This is crucial for determining the efflux ratio.[11]

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Advanced In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation Solubility Aqueous Solubility Assessment Formulation Formulation Strategies (Solid Dispersion, Nanosizing, Lipid-Based) Solubility->Formulation If solubility is low Permeability In Vitro Permeability (e.g., PAMPA) Caco2 Caco-2 Permeability & Efflux Assay Permeability->Caco2 If permeability is low Dissolution In Vitro Dissolution Testing Formulation->Dissolution Dissolution->Caco2 Select best formulation PK_Study Animal Pharmacokinetic Study Caco2->PK_Study Metabolism Metabolic Stability (Microsomes) Metabolism->PK_Study Bioavailability Calculate Oral Bioavailability PK_Study->Bioavailability Start Start: (3-Chloro-4-iodophenyl) methylurea Derivative Start->Solubility Start->Permeability

Caption: Workflow for improving the bioavailability of a new chemical entity.

Troubleshooting_Low_Bioavailability Start Low In Vivo Bioavailability Observed Solubility Is In Vitro Solubility/Dissolution Low? Start->Solubility Permeability Is Caco-2 Permeability Low? Solubility->Permeability No Sol_Strategy Action: Improve Formulation (e.g., Solid Dispersion, Nanosizing) Solubility->Sol_Strategy Yes Efflux Is Efflux Ratio > 2? Permeability->Efflux Yes Metabolism Is Metabolic Clearance High? Permeability->Metabolism No Perm_Strategy Action: Structural Modification or Permeation Enhancers Efflux->Perm_Strategy No Efflux_Strategy Action: Design Efflux Inhibitor Prodrug or Structural Modification Efflux->Efflux_Strategy Yes Met_Strategy Action: Modify Metabolically Liable Sites Metabolism->Met_Strategy Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Overcoming Resistance to (3-Chloro-4-iodophenyl)methylurea (CIMU) in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloro-4-iodophenyl)methylurea (CIMU), a hypothetical bi-aryl urea kinase inhibitor. The information is based on the characteristics of similar compounds in its class, such as Sorafenib.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for CIMU?

A1: CIMU is a multi-kinase inhibitor designed to target key signaling pathways involved in tumor cell proliferation and angiogenesis. Its bi-aryl urea structure enables it to inhibit both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.[1][2] The primary proposed targets include:

  • RAF/MEK/ERK Pathway: Inhibition of RAF kinases (C-RAF and B-RAF) blocks downstream signaling, leading to reduced tumor cell proliferation.[1][3]

  • VEGFR/PDGFR Pathway: By targeting Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), CIMU is thought to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][4]

Q2: Our cancer cell line is showing increasing resistance to CIMU. What are the common molecular mechanisms of acquired resistance?

A2: Acquired resistance to multi-kinase inhibitors like CIMU is a common challenge. Several mechanisms have been identified, often involving the activation of alternative signaling pathways to bypass the drug's inhibitory effects.[5] Key mechanisms include:

  • Activation of Bypass Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that can be upregulated to promote cell growth and survival, compensating for the CIMU-induced blockade of the RAF/MEK/ERK pathway.[5][6]

    • JAK/STAT Pathway: Activation of the Janus kinase/signal transducer and activator of transcription pathway can also promote cell survival and proliferation, contributing to drug resistance.[5]

  • Epithelial-Mesenchymal Transition (EMT): Cancer cells can undergo a phenotypic change to a more mesenchymal state, which is associated with increased motility, invasion, and drug resistance.[5][6]

  • Hypoxia-Inducible Pathways: The tumor microenvironment is often hypoxic (low in oxygen), which can trigger the expression of genes that promote cell survival and resistance to therapy.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with CIMU.

Issue 1: Inconsistent IC50 Values for CIMU

You may observe significant variability in the half-maximal inhibitory concentration (IC50) of CIMU between experiments.

Potential Cause Troubleshooting Steps
Cell Seeding Density Cell density can significantly impact drug sensitivity. Ensure consistent cell seeding density across all plates and experiments. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your cell line.[7][8]
Choice of Cytotoxicity Assay Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity) and can yield different IC50 values.[9][10] Consider using a secondary assay to confirm your results. For example, if you are using an MTT assay (metabolic activity), you could validate with a Trypan Blue exclusion assay (membrane integrity).
Cell Proliferation Rate Variations in cell proliferation rates between experiments can affect the final cell number and, consequently, the calculated IC50. Ensure that cells are in the logarithmic growth phase when seeding.[7]
Reagent Preparation and Storage Improperly prepared or stored CIMU stock solutions can lead to inaccurate concentrations. Prepare fresh dilutions from a validated stock solution for each experiment.

Issue 2: Loss of CIMU Efficacy in Long-Term Cultures

You may find that CIMU becomes less effective over time in your cell culture models.

Potential Cause Troubleshooting Steps
Development of Acquired Resistance Continuous exposure to CIMU can lead to the selection and expansion of resistant cell populations.[5] To confirm this, compare the IC50 of the current cell line to the parental cell line.
Cell Line Instability Cancer cell lines can be genetically unstable and may change their characteristics over time with repeated passaging. It is advisable to use cells from a low-passage frozen stock for critical experiments.
Mycoplasma Contamination Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.

Experimental Protocols

Protocol 1: Generation of CIMU-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to CIMU through continuous drug exposure.[11][12][13]

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of CIMU for the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in a medium containing CIMU at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of CIMU in the culture medium. A 1.5 to 2-fold increase at each step is recommended.[11]

  • Monitor Cell Viability: At each dose escalation, closely monitor cell viability. If significant cell death occurs, reduce the concentration and allow more time for adaptation.

  • Establish a Resistant Population: Continue this process until the cells are able to proliferate in a medium containing a significantly higher concentration of CIMU (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Cell Line: Once a resistant cell line is established, perform a dose-response assay to determine the new IC50 and compare it to the parental cell line. Regularly re-evaluate the IC50 to ensure the resistant phenotype is maintained.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the activation state of key proteins in the signaling pathways affected by CIMU and resistance development.[14][15][16][17]

  • Cell Lysis:

    • Treat parental and CIMU-resistant cells with CIMU at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[18][19][20]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of CIMU and incubate for the desired duration (e.g., 48-72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle and mixing gently.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the CIMU concentration to determine the IC50 value.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of CIMU in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 of CIMU (µM)Fold Resistance
Parental HCC5.2 ± 0.61
CIMU-Resistant HCC28.4 ± 2.15.5
Parental CRC8.1 ± 0.91
CIMU-Resistant CRC45.9 ± 3.75.7

HCC: Hepatocellular Carcinoma; CRC: Colorectal Cancer. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Changes in Protein Expression/Activation in CIMU-Resistant Cells

ProteinParental Cells (Relative Expression)CIMU-Resistant Cells (Relative Expression)
p-ERK/Total ERK1.00.4
p-Akt/Total Akt1.03.2
E-Cadherin1.00.3
Vimentin1.02.8

Data are normalized to the parental cell line.

Visualizations

CIMU_Signaling_Pathway cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival CIMU This compound (CIMU) CIMU->VEGFR Inhibits CIMU->PDGFR Inhibits CIMU->RAF Inhibits

Caption: Proposed signaling pathway of CIMU action and resistance.

Resistant_Cell_Line_Workflow start Parental Cancer Cell Line ic50 Determine Initial IC50 of CIMU start->ic50 expose Culture cells with low-dose CIMU (IC10-IC20) ic50->expose escalate Gradually increase CIMU concentration expose->escalate monitor Monitor for stable proliferation escalate->monitor Adapted characterize Characterize resistant phenotype (new IC50) escalate->characterize Resistance Achieved monitor->escalate end CIMU-Resistant Cell Line characterize->end

Caption: Workflow for generating CIMU-resistant cell lines.

IC50_Troubleshooting start Inconsistent IC50 Values Observed q1 Is cell seeding density consistent? start->q1 s1 Optimize and standardize seeding density q1->s1 No q2 Are you using a single viability assay? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Validate with a secondary assay (e.g., Trypan Blue) q2->s2 Yes q3 Are cells in logarithmic growth phase? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Ensure consistent growth phase at seeding q3->s3 No end Consistent IC50 Values Achieved q3->end Yes a3_yes Yes a3_no No s3->q1

References

(3-Chloro-4-iodophenyl)methylurea off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific off-target effects of (3-Chloro-4-iodophenyl)methylurea is limited. The following guidance is based on established principles for small molecule inhibitors, particularly those with a phenylurea scaffold commonly found in kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

While specific data is unavailable, the phenylurea chemical structure is a common feature in many kinase inhibitors.[1] Therefore, it is plausible that this compound could have off-target effects on various protein kinases.[2][3][4] Off-target interactions are common for small molecule drugs, with studies showing they can interact with an average of 6-11 targets.[5][6] These unintended interactions can lead to a range of cellular effects, from mild side effects to significant toxicity.[7][8][9]

Q2: How can I predict potential off-target effects of my compound?

Computational, or in silico, methods are a cost-effective first step to predict potential off-target interactions.[7][10] These approaches use the chemical structure of your compound to screen against databases of known protein targets.[7][8][11] This can provide a list of potential off-targets for further experimental validation. Several computational tools and services are available that use methods like 2D chemical similarity, 3D protein structure-based approaches, and machine learning algorithms.[5][7]

Q3: What are the first experimental steps to identify off-target effects?

A common starting point is to perform a broad screen against a panel of relevant protein targets. Given the phenylurea structure, a kinome scan is highly recommended. Several commercial services offer kinome profiling, where your compound is tested against hundreds of different kinases to determine its selectivity.[12][13][14][15] This will provide a selectivity profile and identify any potent off-target kinase interactions.

Q4: My compound shows off-target activity in a biochemical assay. How do I confirm this is relevant in a cellular context?

A biochemical hit does not always translate to a cellular effect. It is crucial to validate off-target engagement in a cellular model. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17][18][19] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[16][19] An increase in the melting temperature of a potential off-target protein in the presence of your compound provides strong evidence of cellular engagement.

Troubleshooting Guides

Issue 1: Unexpected or Unexplained Phenotype in Cellular Assays

If you observe a cellular phenotype that cannot be explained by the known on-target activity of this compound, it is likely due to an off-target effect.

Troubleshooting Steps:

  • Perform a Kinome Scan: Screen the compound against a broad panel of kinases to identify potential off-target interactions.[12][13][14][15][20]

  • Conduct a Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm the engagement of top off-target candidates from the kinome scan in your cellular model.[16][17][19][21]

  • Utilize a Structurally Unrelated Inhibitor: If possible, use a known inhibitor of the intended target that is structurally different from your compound. If this inhibitor does not produce the same phenotype, it further suggests an off-target effect of your compound.

  • Knockdown/Knockout of Potential Off-Targets: Use techniques like RNAi or CRISPR/Cas9 to reduce the expression of the suspected off-target protein.[9] If the unexpected phenotype is diminished, it points to that protein as an off-target.

Issue 2: High Degree of Off-Target Activity Observed in Initial Screens

If initial screening reveals that this compound interacts with a large number of off-targets, this is known as polypharmacology. While sometimes beneficial, it often leads to toxicity.[3]

Mitigation Strategies:

  • Rational Drug Design: Use computational and structural biology tools to guide the modification of your compound to improve selectivity.[9] By analyzing the binding modes of your compound with its on-target and off-targets, you may be able to identify modifications that disfavor binding to the off-targets while maintaining on-target potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to understand which chemical features contribute to off-target binding. This can help in designing more selective compounds.

  • Lowering Compound Concentration: In your experiments, use the lowest concentration of the compound that still elicits the desired on-target effect. This can help to minimize the engagement of lower-affinity off-targets.

Data Presentation

Table 1: Example Kinome Profiling Data for a Hypothetical Phenylurea Compound

This table illustrates how data from a kinome scan might be presented, highlighting both on-target and off-target activities.

Target Kinase% Inhibition at 1 µMIC50 (nM)Target ClassNotes
On-Target Kinase A 98% 50 Tyrosine Kinase Desired Target
Off-Target Kinase B85%250Tyrosine KinasePotent off-target
Off-Target Kinase C60%1,500Serine/Threonine KinaseModerate off-target
Off-Target Kinase D25%>10,000Serine/Threonine KinaseWeak off-target

Table 2: Example Cellular Thermal Shift Assay (CETSA) Data

This table shows hypothetical CETSA results to confirm cellular engagement of on- and off-targets.

Protein TargetTreatmentMelting Temperature (Tm)ΔTm (°C)Interpretation
On-Target Kinase A Vehicle52.5 °C-Baseline
On-Target Kinase A Compound (10 µM) 56.0 °C +3.5 Target Engaged
Off-Target Kinase BVehicle58.0 °C-Baseline
Off-Target Kinase BCompound (10 µM)59.5 °C+1.5Off-Target Engaged
Control ProteinVehicle65.0 °C-Baseline
Control ProteinCompound (10 µM)65.1 °C+0.1No Engagement

Experimental Protocols

Protocol 1: Kinome Profiling

Kinome profiling is typically performed as a service by specialized companies.[12][13][14][15] The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Performance: The service provider will perform in vitro kinase activity assays. This usually involves incubating a panel of recombinant kinases with a substrate and ATP, in the presence and absence of your compound.[22]

  • Data Analysis: The activity of each kinase is measured, often using methods that detect the amount of phosphorylated substrate or the amount of ATP remaining.[23][24][25] The percentage of inhibition by your compound is calculated for each kinase.

  • Reporting: You will receive a detailed report summarizing the activity of your compound against the entire kinase panel, often highlighting the most potently inhibited off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to validate target engagement in cells.[16][17][18][19]

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with either your compound at the desired concentration or a vehicle control for a specified period.

  • Harvesting: Harvest the cells, keeping the compound or vehicle present throughout the initial steps to maintain target engagement.

  • Heating: Aliquot the cell lysate or intact cells into separate tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples to pellet the denatured and aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm between the vehicle- and compound-treated samples indicates target engagement.[19]

Visualizations

Off_Target_Identification_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Confirmation cluster_mitigation Mitigation Strategy A Compound Structure This compound B Computational Off-Target Prediction A->B C List of Potential Off-Targets B->C D Kinome Profiling C->D E Selectivity Profile (On- and Off-Targets) D->E F Cellular Thermal Shift Assay (CETSA) E->F G Confirmation of Cellular Target Engagement F->G H Structure-Activity Relationship (SAR) & Rational Design G->H I Optimized Compound with Improved Selectivity H->I

Caption: Workflow for identifying and mitigating off-target effects.

CETSA_Principle cluster_control Vehicle Control cluster_treatment Compound Treatment A Target Protein B Heat Application A->B No Ligand D Target Protein + Compound C Protein Denaturation (Lower Tm) B->C E Heat Application D->E Ligand Bound F Protein Stabilization (Higher Tm) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

Challenges in the scale-up synthesis of (3-Chloro-4-iodophenyl)methylurea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (3-Chloro-4-iodophenyl)methylurea. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the scale-up synthesis of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its synthesis important?

A1: this compound is a crucial intermediate in the synthesis of several targeted cancer therapies, most notably Sorafenib. Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3][4] The efficiency and purity of the this compound synthesis directly impact the overall yield and quality of the final active pharmaceutical ingredient (API).

Q2: What is the primary synthetic route for this compound?

A2: The most common laboratory and industrial synthesis involves the reaction of 3-chloro-4-iodoaniline with a methylating agent that forms the urea linkage. A widely used method is the reaction of 3-chloro-4-iodoaniline with methyl isocyanate.[5] Alternative, safer methods are being developed to avoid the use of highly toxic and volatile methyl isocyanate, such as the use of phosgene equivalents like triphosgene or carbamates.[2][3]

Q3: What are the main safety precautions to consider during this synthesis?

A3: The reactants, particularly methyl isocyanate, are highly toxic and require strict safety protocols. Methyl isocyanate is volatile, flammable, and a severe irritant to the respiratory system, eyes, and skin. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (3-chloro-4-iodoaniline), byproducts from side reactions such as the formation of symmetrical ureas (1,3-dimethylurea or bis(3-chloro-4-iodophenyl)urea), and over-alkylation products. The presence of regioisomers of the starting aniline can also lead to isomeric urea impurities that may be difficult to separate.[6]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Possible Cause Troubleshooting Step
Incomplete reaction - Ensure stoichiometric amounts of reactants are used. An excess of the more stable reagent can drive the reaction to completion. - Increase reaction time or temperature, monitoring for byproduct formation. - Use a suitable catalyst if applicable to the chosen synthetic route.
Side reactions - Optimize the reaction temperature. The formation of ureas is often exothermic, and controlling the temperature can minimize side reactions. - Control the rate of addition of the methylating agent to prevent localized high concentrations that can lead to side product formation.
Degradation of product or reactants - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. - Use high-purity, dry solvents.

Problem 2: Poor Product Purity/Presence of Impurities

Possible Cause Troubleshooting Step
Formation of symmetrical ureas - This can occur if there is an excess of the methylating agent or if the reaction conditions favor self-reaction. Precise control of stoichiometry and slow addition of the isocyanate are crucial.
Unreacted starting materials - Optimize reaction time and temperature to ensure the reaction goes to completion. - Use an appropriate work-up procedure to remove unreacted starting materials. For example, an acidic wash can remove unreacted aniline.
Formation of colored impurities - Colored impurities can arise from oxidation of the aniline starting material. Using high-purity starting materials and an inert atmosphere can mitigate this. - Purification by recrystallization or column chromatography may be necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Aryl-N'-methyl Urea Synthesis (Model Reaction)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine251285
2TetrahydrofuranPyridine251288
3AcetonitrileNone50892
4TolueneNone80695
5DichloromethaneNone252482

Note: This table presents generalized data for the synthesis of N-aryl-N'-methyl ureas and should be used as a guide for optimization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 3-chloro-4-iodoaniline

  • Methyl isocyanate

  • Anhydrous toluene

  • Nitrogen gas

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve 3-chloro-4-iodoaniline (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methyl isocyanate (1.05 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid product and wash with cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Prepare Reactants (3-chloro-4-iodoaniline, Methyl Isocyanate) setup_glassware Set up Reaction Vessel (Inert Atmosphere) prep_reactants->setup_glassware dissolve_aniline Dissolve Aniline in Anhydrous Solvent setup_glassware->dissolve_aniline cool_solution Cool Solution (0-5 °C) dissolve_aniline->cool_solution add_isocyanate Slowly Add Methyl Isocyanate cool_solution->add_isocyanate react_stir React at Room Temperature add_isocyanate->react_stir monitor_reaction Monitor Reaction (TLC/HPLC) react_stir->monitor_reaction precipitate_product Precipitate Product monitor_reaction->precipitate_product filter_solid Filter Solid precipitate_product->filter_solid wash_product Wash with Cold Solvent filter_solid->wash_product dry_product Dry Under Vacuum wash_product->dry_product final_product Final Product: This compound dry_product->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathways cluster_raf_mek_erk RAF/MEK/ERK Pathway cluster_vegfr VEGFR Pathway Growth_Factor_RAF Growth Factor RAS RAS Growth_Factor_RAF->RAS RAF1 RAF-1 RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Sorafenib_RAF Sorafenib Sorafenib_RAF->RAF1 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLC VEGFR2->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Sorafenib_VEGFR Sorafenib Sorafenib_VEGFR->VEGFR2

Caption: Signaling pathways inhibited by Sorafenib, the downstream product of the title compound.

References

Preventing degradation of (3-Chloro-4-iodophenyl)methylurea in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (3-Chloro-4-iodophenyl)methylurea in solution. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), non-neutral pH conditions (acidic or alkaline hydrolysis), high temperatures, and the presence of oxidizing agents. The carbon-iodine bond is particularly susceptible to cleavage upon exposure to UV light.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q3: How should I store solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions should be stored in amber glass vials to protect from light, at refrigerated temperatures (2-8 °C), and buffered to a pH between 4 and 8. For long-term storage, consider storing at -20 °C or below and purging the vial with an inert gas like argon or nitrogen to minimize oxidation.

Q4: What are the likely degradation products of this compound?

A4: Based on the degradation pathways of similar halogenated phenylureas, likely degradation products could include those resulting from dehalogenation (loss of iodine and/or chlorine), hydrolysis of the methylurea side chain to form 3-chloro-4-iodoaniline, and oxidation or demethylation of the urea group.

Q5: Which analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of phenylurea compounds. For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound concentration in solution. Photodegradation: Exposure to ambient or UV light. The C-I bond is particularly labile.Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.
Inappropriate pH: The solution pH is too acidic or too basic, leading to hydrolysis.Measure the pH of your solution and adjust to a neutral range (pH 4-8) using a suitable buffer system (e.g., phosphate or citrate buffer).
High Temperature: Storage or experimental conditions are at elevated temperatures.Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram. Formation of Degradation Products: The compound is degrading.Characterize the new peaks using LC-MS to identify the degradation products. This will help in understanding the degradation pathway.
Contamination: The solvent or glassware may be contaminated.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent only) to check for contamination.
Precipitation of the compound from solution. Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures.Determine the solubility of the compound in your chosen solvent system. Consider using a co-solvent if necessary, ensuring the co-solvent does not promote degradation.
Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.Analyze the precipitate to determine its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Amber HPLC vials

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105 °C for 24 hours. Also, place a vial of the stock solution at 60 °C for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz vial) to a photostability chamber with a UV light source for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by HPLC-UV to quantify the extent of degradation.

    • Analyze the samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare solutions of the stressed samples from the forced degradation study.

  • Inject each sample into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Visualizations

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acidic/Basic pH) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation oxidation Oxidation parent->oxidation hydrolyzed_amine 3-Chloro-4-iodoaniline hydrolysis->hydrolyzed_amine deiodinated De-iodinated Product photodegradation->deiodinated dechlorinated De-chlorinated Product photodegradation->dechlorinated oxidized_urea Oxidized Urea Moiety oxidation->oxidized_urea

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Light, Heat, Oxidant) start->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc_uv HPLC-UV Analysis (Quantify Degradation) neutralize->hplc_uv lc_ms LC-MS Analysis (Identify Degradants) neutralize->lc_ms end End: Stability Profile hplc_uv->end lc_ms->end

Caption: Workflow for a forced degradation study.

logical_relationship cluster_causes Primary Causes cluster_solutions Preventative Measures instability Compound Instability light Light Exposure instability->light ph Non-neutral pH instability->ph temp High Temperature instability->temp amber_vials Use Amber Vials light->amber_vials buffering Buffer to pH 4-8 ph->buffering refrigeration Refrigerate/Freeze temp->refrigeration

Caption: Relationship between causes of instability and preventative measures.

References

Refinement of experimental design for (3-Chloro-4-iodophenyl)methylurea studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3-Chloro-4-iodophenyl)methylurea

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the experimental use of this compound.

1. Compound Handling and Solubility

  • Q: How should I dissolve this compound for in vitro experiments?

    • A: this compound is predicted to be poorly soluble in aqueous solutions. For in vitro studies, we recommend creating a high-concentration stock solution in an organic solvent.

      • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.

      • Stock Concentration: Prepare a 10 mM or 20 mM stock solution. Ensure the compound is fully dissolved by vortexing or brief sonication.

      • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

      • Final Concentration: When diluting the stock solution into your aqueous cell culture medium or assay buffer, ensure the final DMSO concentration does not exceed 0.5%. High concentrations of DMSO can be toxic to cells and may interfere with experimental results. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Q: The compound precipitates when I add it to my cell culture medium. What should I do?

    • A: Precipitation is a common issue with hydrophobic compounds.

      • Check Final Concentration: Ensure the final concentration of the compound in the medium is not above its solubility limit. You may need to perform a solubility test.

      • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help.

      • Dilution Method: Add the compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing.

      • Use of Surfactants: For biochemical assays (not for cell culture), a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility.

2. In Vitro Cell-Based Assays

  • Q: My cell viability assay results are inconsistent. What are the potential causes?

    • A: Inconsistent results in assays like MTT, XTT, or CellTiter-Glo can arise from several factors:

      • Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before plating to have a consistent number of cells in each well.

      • Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.

      • Compound Instability: The compound may not be stable in the culture medium for the duration of the experiment (e.g., 48-72 hours). Consider refreshing the medium with a new compound during long incubation periods.

      • Interference with Assay Reagents: Some compounds can directly react with assay reagents (e.g., reducing agents can affect MTT assays). Run a control with the compound in cell-free medium to check for any direct chemical reactions.

  • Q: I am not observing any effect on my target signaling pathway via Western Blot. Why?

    • A: This could be due to several reasons related to the experimental setup:

      • Time Course: The effect of the inhibitor might be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point to observe changes in your protein of interest.

      • Dose: The concentration of the compound may be too low. Ensure you are using a concentration at or above the IC50 value for cell viability.

      • Cell Line Specificity: The target pathway may not be active or critical in the cell line you are using. Confirm the baseline activity of your pathway of interest.

      • Antibody Quality: Ensure your primary and secondary antibodies are validated and working correctly.

Experimental Protocols

1. Protocol: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

2. Protocol: Western Blot for MAPK/ERK Pathway Analysis

This protocol details the steps to analyze the effect of this compound on a hypothetical target pathway.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of the compound for the determined optimal time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
A549Lung Carcinoma7.8
MCF-7Breast Adenocarcinoma12.3
HCT116Colon Carcinoma5.2
U87-MGGlioblastoma21.5

Table 2: Solubility Profile of this compound

SolventSolubility at 25°C (mg/mL)Molar Solubility (mM)
DMSO> 50> 140
Ethanol12.535.1
PBS (pH 7.4)< 0.1< 0.28

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_wb Mechanism of Action stock Prepare 20 mM Stock in DMSO working Prepare Serial Dilutions in Medium stock->working treat_viability Treat with Compound (0-50 µM) working->treat_viability seed Seed Cells in 96-well Plate seed->treat_viability mtt Perform MTT Assay after 72h treat_viability->mtt ic50 Calculate IC50 Value mtt->ic50 treat_wb Treat Cells at 1x and 2x IC50 ic50->treat_wb lyse Lyse Cells & Quantify Protein treat_wb->lyse wb Western Blot for Target Pathway lyse->wb analyze Analyze Protein Expression wb->analyze

Caption: Workflow for testing this compound.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor This compound inhibitor->raf troubleshooting_tree start No effect observed in cell-based assay q1 Is the compound dissolved properly? (No precipitation) start->q1 a1_yes Check Assay Conditions q1->a1_yes Yes a1_no Re-prepare stock. Test solubility. q1->a1_no No q2 Is the treatment time optimal? a1_yes->q2 a2_yes Check Compound Concentration q2->a2_yes Yes a2_no Perform a time-course experiment (e.g., 6-48h). q2->a2_no No q3 Is the concentration > IC50? a2_yes->q3 a3_yes Verify target presence and activity in the cell line. q3->a3_yes Yes a3_no Increase dose. Re-calculate IC50. q3->a3_no No

Addressing solubility issues of (3-Chloro-4-iodophenyl)methylurea in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (3-Chloro-4-iodophenyl)methylurea in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a substituted phenylurea compound. Compounds of this class are often investigated as kinase inhibitors, particularly targeting signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Like many small molecule inhibitors, it is a hydrophobic compound, which often leads to poor solubility in aqueous buffers. This low solubility can be a significant hurdle in various experimental settings, including in vitro kinase assays, cell-based assays, and other pharmacological studies, as it can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the general approaches to solubilizing poorly water-soluble compounds like this compound?

A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous solutions. These include:

  • Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), can be used to first dissolve the compound before further dilution in an aqueous buffer.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.

  • Hydrotropy: Using high concentrations of certain compounds, like urea itself, can increase the solubility of other solutes.

  • Formulation Strategies: For in vivo studies, more advanced techniques like the preparation of solid dispersions, nanocrystals, or lipid-based formulations can be utilized.

Q3: Is there a known signaling pathway that this compound is likely to target?

A3: Yes, substituted phenylurea derivatives are known to act as inhibitors of various protein kinases. A prominent target for this class of compounds is the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a key target for cancer therapeutics.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution when I dilute my stock into an aqueous buffer.

This is a common issue when diluting a stock solution (typically in 100% DMSO) into an aqueous experimental buffer (e.g., PBS, TRIS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit The final concentration of the compound in the aqueous buffer is too high.Perform a serial dilution to determine the maximum soluble concentration in your specific buffer.
Co-solvent Shock The rapid change in solvent polarity upon dilution causes the compound to crash out.Try a stepwise dilution: first dilute the DMSO stock into a small volume of buffer, vortex well, and then add the remaining buffer.
Insufficient Co-solvent The final percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.Increase the final concentration of the co-solvent in your assay, if permissible for your experimental system. Note the tolerance of your cells or enzymes to the co-solvent.
Buffer Composition Components of your buffer (e.g., high salt concentration) may decrease the solubility of the compound.Test the solubility in different buffer systems or with varying salt concentrations.
Issue 2: I observe inconsistent results in my cell-based or enzyme assays.

Inconsistent results can often be traced back to issues with the compound's solubility and stability in the assay medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Micro-precipitation The compound may be forming small, invisible precipitates over time, reducing the effective concentration.Prepare fresh dilutions of the compound immediately before each experiment. Visually inspect solutions for any cloudiness or particulates.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates).Use low-adhesion plasticware. Pre-wetting pipette tips with the dilution buffer can also help.
Compound Degradation The compound may not be stable in the aqueous buffer over the time course of the experiment.Assess the stability of the compound in your buffer at the experimental temperature over time using an analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound using an analytical balance.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

Protocol 2: Determination of Aqueous Solubility

This protocol provides a general method for determining the approximate aqueous solubility of this compound in a buffer of interest.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or incubator shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) with shaking for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC with a standard curve).

  • The highest concentration at which no precipitate is observed after centrifugation is the approximate aqueous solubility.

Quantitative Data Summary (Template)

Buffer System pH Temperature (°C) Co-solvent (%) Aqueous Solubility (µM) Notes
PBS7.4251% DMSOEnter your data
TRIS-HCl7.4251% DMSOEnter your data
PBS7.4371% DMSOEnter your data
Add other conditions

Visualizations

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#34A853", fontcolor="#202124"]; PTEN [label="PTEN", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n(Potential Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> Akt [color="#5F6368"]; PTEN -> PIP3 [label=" dephosphorylates", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; Akt -> mTORC1 [color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" or other kinases\nin the pathway", fontsize=8, fontcolor="#5F6368"]; } .dot Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for phenylurea compounds.

Experimental Workflow

// Nodes start [label="Start: Solid Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_stock [label="Prepare Concentrated\nStock in 100% DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute Stock into\nAqueous Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Precipitation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot:\n- Lower Concentration\n- Increase Co-solvent\n- Change Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; no_precipitate [label="Clear Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; assay [label="Proceed to Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_stock; prepare_stock -> dilute; dilute -> precipitate; precipitate -> troubleshoot [label=" Yes"]; troubleshoot -> dilute [style=dashed]; precipitate -> no_precipitate [label=" No"]; no_precipitate -> assay; } .dot Caption: Workflow for preparing an aqueous solution of this compound.

Validation & Comparative

A Comparative Analysis of (3-Chloro-4-iodophenyl)methylurea and Sorafenib: A Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the established multi-kinase inhibitor Sorafenib and the structurally related, yet less characterized, compound (3-Chloro-4-iodophenyl)methylurea. This document outlines the known activities of Sorafenib, offers a theoretical comparison based on structure-activity relationships, and provides detailed experimental protocols for the preclinical evaluation of this compound's potential anticancer activity.

Introduction

Sorafenib, a diarylurea compound, is a clinically approved oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of several key kinases implicated in tumor cell proliferation and angiogenesis, including RAF kinases (C-RAF, BRAF), vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), and platelet-derived growth factor receptor beta (PDGFR-β).[1] The diarylurea scaffold is recognized as a privileged structure in the development of kinase inhibitors.[2] This has led to interest in other substituted diarylurea compounds, such as this compound, as potential anticancer agents. While data on the biological activity of this compound is not currently available in the public domain, its structural similarity to Sorafenib warrants a theoretical and experimental comparison.

Sorafenib: An Established Multi-Kinase Inhibitor

Sorafenib exerts its anticancer effects by targeting multiple signaling pathways crucial for tumor growth and vascularization. By inhibiting the RAF/MEK/ERK signaling cascade, it directly hinders tumor cell proliferation.[1] Concurrently, its inhibition of VEGFR and PDGFR disrupts the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[1]

Sorafenib Signaling Pathway

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Sorafenib inhibits key kinases in the RAF/MEK/ERK and VEGFR/PDGFR pathways.

Quantitative Comparison of Activity

While direct experimental data for this compound is unavailable, the following table summarizes the reported in vitro activity of Sorafenib against key kinases and cancer cell lines. This serves as a benchmark for the potential evaluation of this compound.

Target / Cell LineSorafenib IC₅₀ (nM)This compound IC₅₀ (nM)
Kinases
C-RAF6Data not available
BRAF22Data not available
VEGFR-290Data not available
PDGFR-β57Data not available
Cell Lines
H-460 (Lung Cancer)>10,000Data not available
HT-29 (Colon Cancer)8,900Data not available
A549 (Lung Cancer)7,500Data not available
MDA-MB-231 (Breast Cancer)5,460Data not available

IC₅₀ values for cell lines are presented as examples and can vary between studies. Data from a study on diaryl urea derivatives.[1]

Structural Comparison and Theoretical Activity of this compound

The core diarylurea structure is a key pharmacophore for kinase inhibition, with the urea motif forming critical hydrogen bonds within the ATP-binding pocket of kinases. The substituents on the phenyl rings significantly influence the potency and selectivity of these inhibitors.

Sorafenib possesses a 4-chloro-3-(trifluoromethyl)phenyl group. In contrast, this compound features a 3-chloro-4-iodophenyl group. The replacement of the trifluoromethyl group with an iodine atom introduces several changes:

  • Size and Lipophilicity: Iodine is larger and more lipophilic than a trifluoromethyl group. This could enhance binding to hydrophobic pockets within the kinase domain but may also affect solubility and cell permeability.

  • Electronic Effects: Both chlorine and iodine are electron-withdrawing halogens. These electronic properties can influence the pKa of the urea protons and their ability to form hydrogen bonds.

Based on these structural differences, it is hypothesized that this compound may also exhibit kinase inhibitory activity, though its potency and selectivity profile are likely to differ from that of Sorafenib. Experimental validation is essential to confirm this hypothesis.

Proposed Experimental Workflow for Evaluation

To ascertain the anticancer potential of this compound and compare it to Sorafenib, the following experimental workflow is proposed:

Experimental_Workflow cluster_workflow Experimental Evaluation of this compound Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Kinase In Vitro Kinase Assays (RAF, VEGFR, PDGFR) Compound_Synthesis->In_Vitro_Kinase Cell_Proliferation Cell Proliferation Assays (e.g., MTT on cancer cell lines) Compound_Synthesis->Cell_Proliferation In_Vivo_Xenograft In Vivo Xenograft Models (e.g., in nude mice) In_Vitro_Kinase->In_Vivo_Xenograft Cell_Proliferation->In_Vivo_Xenograft Data_Analysis Data Analysis and Comparison with Sorafenib In_Vivo_Xenograft->Data_Analysis

Caption: Proposed workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases (e.g., C-RAF, BRAF, VEGFR-2, PDGFR-β) and compare it to Sorafenib.

Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a radioactive (³²P-ATP) or fluorescence-based method.

Materials:

  • Purified recombinant kinases

  • Specific kinase substrates (e.g., myelin basic protein for RAF kinases)

  • ATP (including radiolabeled ATP if applicable)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Microplates (e.g., 96-well)

  • Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)

Procedure:

  • Prepare serial dilutions of this compound and Sorafenib in kinase reaction buffer.

  • In a microplate, add the kinase and its specific substrate to each well.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of substrate phosphorylation using the chosen detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines and compare its potency (IC₅₀) with Sorafenib.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[3][4][5]

Materials:

  • Cancer cell lines (e.g., H-460, HT-29, A549, MDA-MB-231)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Sorafenib in cell culture medium.

  • Replace the medium in the wells with the medium containing the diluted test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model and compare it to Sorafenib.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells (e.g., a cell line that showed sensitivity in vitro)

  • Matrigel (or similar basement membrane matrix)

  • Test compounds formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Sorafenib).

  • Administer the test compounds to the mice according to a predetermined dosing schedule and route of administration.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion

While Sorafenib is a well-characterized multi-kinase inhibitor, the biological activity of this compound remains to be elucidated. Based on its structural similarity to Sorafenib and other diarylurea kinase inhibitors, it is a compound of interest for preclinical cancer research. The experimental protocols provided in this guide offer a comprehensive framework for its evaluation. A thorough investigation of its in vitro and in vivo activities is necessary to determine if this compound holds promise as a novel anticancer agent and how it compares to established drugs like Sorafenib.

References

Validation of (3-Chloro-4-iodophenyl)methylurea as a B-Raf Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the rigorous validation of a novel kinase inhibitor is paramount. This guide provides a comparative framework for the validation of (3-Chloro-4-iodophenyl)methylurea as a potential B-Raf inhibitor. By juxtaposing its (hypothetical) performance metrics against established B-Raf inhibitors such as Vemurafenib, Sorafenib, and Dabrafenib, we delineate the essential experimental data required for its validation.

Comparative Performance of B-Raf Inhibitors

The inhibitory activity of a compound is a critical determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The following table summarizes the IC50 values of well-characterized B-Raf inhibitors and provides a template for the data required for this compound.

Table 1: Comparative IC50 Values of B-Raf Inhibitors

CompoundB-Raf (wild-type) IC50 (nM)B-Raf (V600E) IC50 (nM)c-Raf-1 IC50 (nM)Other Kinase Targets (IC50 in nM)
This compound Data not availableData not availableData not availableData not available
Vemurafenib-31[1][2]48[1]-
Sorafenib20[3][4]38[5]6[3][5]VEGFR2 (90), VEGFR3 (15), PDGFRβ (20), FLT3 (57), c-Kit (58)[3][4]
Dabrafenib-0.6[6]5[6]-

Experimental Protocols

To validate this compound as a B-Raf inhibitor, a series of biochemical and cell-based assays are necessary. Below are detailed protocols for two fundamental experiments.

B-Raf Kinase Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the B-Raf kinase.

Objective: To determine the IC50 value of this compound against wild-type and/or mutant B-Raf.

Materials:

  • Recombinant human B-Raf (wild-type or V600E mutant) enzyme[7][8]

  • B-Raf substrate (e.g., MEK1)[7]

  • ATP[7]

  • Kinase buffer[7]

  • This compound and control inhibitors (e.g., Vemurafenib)

  • 96-well plates[7]

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)[7]

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, B-Raf substrate, and ATP.[7]

  • Add the serially diluted test compound and controls to the respective wells. Include a "no inhibitor" control.[7]

  • Initiate the kinase reaction by adding the recombinant B-Raf enzyme to each well.[7]

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[7]

  • Stop the reaction and measure the remaining ATP levels using a luminescence-based assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of the MAPK Pathway

This cell-based assay assesses the inhibitor's effect on the B-Raf signaling pathway within cancer cells harboring a B-Raf mutation.

Objective: To determine if this compound inhibits the phosphorylation of downstream targets of B-Raf, such as MEK and ERK, in a cellular context.

Materials:

  • B-Raf mutant cancer cell line (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture B-Raf mutant cells to approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound or a control inhibitor for a specified time (e.g., 1-4 hours). Include a vehicle-treated control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and then incubate with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation levels of MEK and ERK relative to the total protein and loading control.

Visualizations

B-Raf Signaling Pathway

The following diagram illustrates the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer.

B_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->BRAF

Caption: The B-Raf signaling cascade and the point of inhibition.

Experimental Workflow for B-Raf Inhibitor Validation

The validation of a novel B-Raf inhibitor follows a structured workflow, from initial screening to cellular activity confirmation.

B_Raf_Inhibitor_Validation_Workflow Compound Synthesize/Acquire This compound KinaseAssay In vitro B-Raf Kinase Assay (Wild-type and V600E) Compound->KinaseAssay CellCulture Culture B-Raf Mutant Cancer Cell Line Compound->CellCulture IC50 Determine IC50 Value KinaseAssay->IC50 DataAnalysis Compare with Established Inhibitors IC50->DataAnalysis CellTreatment Treat Cells with Compound CellCulture->CellTreatment WesternBlot Western Blot for p-MEK and p-ERK CellTreatment->WesternBlot PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition PathwayInhibition->DataAnalysis

Caption: Workflow for validating a novel B-Raf inhibitor.

References

Cross-reactivity profiling of (3-Chloro-4-iodophenyl)methylurea against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Selectivity of Structurally Related Inhibitors

This guide provides a comparative analysis of the cross-reactivity profiles of several prominent phenylurea-containing kinase inhibitors against a panel of cancer-relevant kinases. While specific data for "(3-Chloro-4-iodophenyl)methylurea" is not publicly available, we present a detailed comparison of structurally analogous and well-characterized multi-kinase inhibitors: Sorafenib and Regorafenib. To provide a broader context of kinase inhibitor selectivity, we have also included Linifanib, another multi-targeted inhibitor, and CHMFL-FLT3-122, a more selective FLT3 inhibitor. This guide aims to offer valuable insights into the polypharmacology of this class of compounds, supported by experimental data and detailed protocols.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of Sorafenib, Regorafenib, Linifanib, and CHMFL-FLT3-122 was evaluated against a panel of key kinases implicated in cancer cell signaling pathways, including angiogenesis, proliferation, and survival. The half-maximal inhibitory concentration (IC50) values, collated from various preclinical studies, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Linifanib IC50 (nM)CHMFL-FLT3-122 IC50 (nM)
VEGFR Family
VEGFR1 (Flt-1)-13[1][2]3[3][4]-
VEGFR2 (KDR/Flk-1)90[5]4.2[1][2][6]4[4][7][8][9]-
VEGFR3 (Flt-4)20[5]46[1][2][6]190[4][10]-
PDGFR Family
PDGFRβ57[5]22[1][2][6]2, 66[4][7][8][9]-
RAF Family
Raf-1 (c-Raf)6[5]2.5[1][2][6]--
B-Raf22[5]28[6]--
B-Raf (V600E)38[5]19[6]--
Other Key Kinases
c-KIT68[5]7[1][2][6]14[10]559[11][12]
FLT359[5]-4[3][4][9]40[11][12][13]
RET-1.5[1][2][6]1900[10]-
BTK---421[11][12]
CSF-1R--7[7][9]-

Note: IC50 values can vary between different assay formats and experimental conditions. Data is aggregated from multiple sources for comparison.

Experimental Protocols

The following section outlines a representative methodology for determining the in vitro kinase inhibitory activity of a compound, based on common practices in the field.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to quantify the interaction of a test compound with a target kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ, c-Raf)

  • Europium (Eu)-labeled anti-tag antibody specific to the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Sorafenib)

  • Assay buffer (e.g., 1x Kinase Buffer A)

  • 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations.

  • Kinase-Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody in the assay buffer at a pre-optimized concentration.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

  • Addition of Kinase-Antibody Mixture: Add 5 µL of the kinase-antibody mixture to each well containing the compound.

  • Initiation of Binding Reaction: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well to initiate the binding reaction. The final volume in each well will be 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a microplate reader. Excite the Europium donor at approximately 340 nm and measure the emission at two wavelengths: 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • The degree of inhibition is determined by the decrease in the FRET signal in the presence of the test compound compared to a DMSO control.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the experimental process and the biological context of the targeted kinases, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_addition Dispense to Plate compound_prep->plate_addition kinase_prep Kinase-Antibody Mix kinase_prep->plate_addition tracer_prep Tracer Solution tracer_prep->plate_addition incubation Incubate (60 min) plate_addition->incubation read_plate Read TR-FRET incubation->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Generate Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Kinase Inhibition Assay Workflow.

signaling_pathways cluster_vegfr VEGFR Signaling cluster_pdgfr PDGFR Signaling cluster_raf Raf/MEK/ERK Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf_v Raf PKC->Raf_v MEK_v MEK Raf_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis, Permeability ERK_v->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K AKT Akt PI3K->AKT Proliferation_p Proliferation, Migration AKT->Proliferation_p GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_r Cell Proliferation, Survival ERK->Proliferation_r

References

A Comparative Analysis of (3-Chloro-4-iodophenyl)methylurea and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (3-Chloro-4-iodophenyl)methylurea and its analogs, focusing on their potential as kinase inhibitors. By examining their structure-activity relationships, biological data, and underlying mechanisms, this document serves as a valuable resource for researchers in the field of drug discovery and development.

Introduction to Phenylurea-Based Kinase Inhibitors

Substituted phenylureas represent a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against a variety of protein kinases. The urea moiety plays a crucial role in the pharmacophore, typically forming key hydrogen bond interactions within the ATP-binding site of the kinase. The nature and position of substituents on the phenyl rings are critical for determining the potency and selectivity of these inhibitors. This guide focuses on this compound, a halogenated phenylurea, and compares its anticipated properties with structurally related analogs.

Data Presentation: Comparative Inhibitory Activity

Compound IDR Group (at position 4)Raf1 Inhibition (%) @ 50 µM[1]JNK1 Inhibition (%) @ 50 µM[1]p38-alpha Inhibition (%) @ 50 µM[1]
Analog 1 -H555810
Analog 2 -CH3606211
Analog 3 -OCH3626512
Analog 4 -OCF358609
Analog 5 -Cl646613
Analog 6 -Br656714
This compound (Predicted) -IPredicted HighPredicted HighPredicted Moderate

Note: The inhibitory activity for this compound is predicted based on the observed trends in the analog series. Generally, increasing the size and lipophilicity of the halogen at the 4-position (from Cl to Br) correlates with a slight increase in inhibitory activity. It is therefore anticipated that the iodo-substituted analog would exhibit potent inhibitory activity against Raf1 and JNK1, and potentially moderate activity against p38-alpha.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data from the analog series reveals key SAR trends:

  • Role of the 3-Chloro Group: The presence of a chlorine atom at the 3-position of the phenyl ring is a common feature in many potent kinase inhibitors. It is believed to contribute to favorable interactions within the hydrophobic pocket of the kinase active site.

  • Influence of the 4-Substituent: The nature of the substituent at the 4-position significantly modulates the inhibitory activity.

    • Halogens: The trend observed from chloro to bromo suggests that larger, more lipophilic halogens at this position may enhance binding affinity. Iodine, being the largest and most lipophilic of the common halogens, is expected to confer high potency.

    • Electron-donating vs. Electron-withdrawing Groups: Both electron-donating (-CH3, -OCH3) and electron-withdrawing (-Cl, -Br, -OCF3) groups at the 4-position result in potent inhibitors, suggesting that both electronic and steric factors play a role in activity.

The primary mechanism of action for this class of inhibitors involves competitive binding to the ATP pocket of the target kinase. The urea moiety forms crucial hydrogen bonds with the hinge region of the kinase, while the substituted phenyl rings occupy adjacent hydrophobic pockets.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 3-chloro-4-iodoaniline.

Step 1: Synthesis of 3-Chloro-4-iodophenylisocyanate

  • To a solution of 3-chloro-4-iodoaniline (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add triphosgene (0.4 eq.) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 3-chloro-4-iodophenylisocyanate, which can be used in the next step without further purification.

Step 2: Formation of this compound

  • Dissolve the crude 3-chloro-4-iodophenylisocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • To this solution, add a solution of methylamine (1.1 eq., typically as a solution in a suitable solvent like THF or water) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be quenched with water and the product extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

In Vitro Kinase Inhibition Assay (General Protocol using ADP-Glo™)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Kinase of interest (e.g., Raf1, VEGFR-2, p38)

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (specific to the kinase)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer containing a constant final concentration of DMSO (e.g., 1%).

  • In a 384-well plate, add the kinase, the appropriate substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Inhibition

Signaling_Pathway_Inhibition General Kinase Inhibition by Phenylurea Compounds cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF (e.g., Raf1) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cell Proliferation, Angiogenesis, Survival ERK->Cellular_Response Phenylurea_Inhibitor This compound and Analogs Phenylurea_Inhibitor->RAF

Caption: Phenylurea compounds inhibit the RAS/RAF/MEK/ERK signaling pathway.

Experimental Workflow

Experimental_Workflow Workflow for Synthesis and Biological Evaluation Start Start: 3-Chloro-4-iodoaniline Synthesis_Isocyanate Step 1: Synthesis of 3-Chloro-4-iodophenylisocyanate Start->Synthesis_Isocyanate Synthesis_Urea Step 2: Reaction with Methylamine Synthesis_Isocyanate->Synthesis_Urea Purification Purification (Recrystallization or Chromatography) Synthesis_Urea->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Characterization->Kinase_Assay Data_Analysis Data Analysis: IC50 Determination Kinase_Assay->Data_Analysis End End: Comparative Analysis Data_Analysis->End

Caption: Synthesis and evaluation workflow for phenylurea kinase inhibitors.

Conclusion

This compound and its analogs represent a promising class of kinase inhibitors. The structure-activity relationships derived from available data suggest that the 3-chloro-4-iodo substitution pattern is likely to confer potent inhibitory activity against key oncogenic kinases such as Raf1. Further experimental validation is necessary to precisely quantify the inhibitory profile of this compound and to explore its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for future research in this area.

References

Confirming the on-target effects of (3-Chloro-4-iodophenyl)methylurea using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor elicits its biological effects through its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the on-target effects of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, using small interfering RNA (siRNA) as a primary validation tool.

Vemurafenib is an FDA-approved therapeutic that targets the constitutively active BRAF V600E mutant protein, a driver of cell proliferation in a significant portion of melanomas.[1][2][3] Its mechanism of action involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] However, to rigorously demonstrate that the anti-proliferative effects of Vemurafenib are a direct consequence of its interaction with BRAF V600E, genetic tools such as siRNA are invaluable.

This guide will detail the experimental workflow for using siRNA to confirm Vemurafenib's on-target effects, present hypothetical data for clarity, and compare this method with other target validation technologies.

The Logic of siRNA-Mediated Target Validation

The principle behind using siRNA for on-target validation is straightforward. If Vemurafenib's effects are mediated through BRAF, then reducing the cellular levels of BRAF protein using siRNA should phenocopy the effects of the drug. Furthermore, in cells where BRAF has been knocked down, the addition of Vemurafenib should have a significantly reduced effect, as its molecular target is largely absent.

Comparative Data Summary

The following table summarizes the expected quantitative outcomes from experiments designed to validate the on-target effects of Vemurafenib in a BRAF V600E-positive melanoma cell line.

Treatment GroupBRAF Protein Level (% of Control)p-ERK Level (% of Control)Cell Viability (% of Control)Interpretation
Untreated Control 100%100%100%Baseline cellular state.
Control siRNA ~95%~98%~97%Demonstrates that the siRNA delivery process has minimal non-specific effects.
Vemurafenib (1 µM) ~100%~15%~40%Shows potent inhibition of downstream signaling and cell viability without affecting total BRAF protein levels.
BRAF siRNA ~20%~25%~45%Genetic knockdown of BRAF mimics the phenotypic effect of Vemurafenib, indicating BRAF is key to cell viability.
BRAF siRNA + Vemurafenib (1 µM) ~20%~20%~42%Vemurafenib has a diminished effect in BRAF-knockdown cells, confirming its on-target action.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture BRAF V600E Melanoma Cells transfection Transfect Cells with Control or BRAF siRNA cell_culture->transfection Seed cells prepare_reagents Prepare Vemurafenib, siRNA, and Assay Reagents prepare_reagents->transfection drug_treatment Add Vemurafenib or DMSO Vehicle prepare_reagents->drug_treatment transfection->drug_treatment Incubate 24-48h western_blot Western Blot for BRAF and p-ERK drug_treatment->western_blot Incubate 24-72h mtt_assay MTT Assay for Cell Viability drug_treatment->mtt_assay Incubate 72h data_analysis Data Analysis and Comparison western_blot->data_analysis mtt_assay->data_analysis

Caption: Experimental workflow for siRNA-based validation of Vemurafenib's on-target effects.

G cluster_pathway MAPK Signaling Pathway cluster_intervention Points of Intervention RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF inhibits siRNA BRAF siRNA siRNA->BRAF degrades mRNA

Caption: The MAPK signaling pathway and points of intervention for Vemurafenib and BRAF siRNA.

Detailed Experimental Protocols

siRNA Transfection Protocol

This protocol outlines the transient knockdown of BRAF in a melanoma cell line (e.g., A375).

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[4]

  • Reagent Preparation:

    • Solution A: In a sterile tube, dilute 20-80 pmol of BRAF-targeting siRNA or a non-targeting control siRNA into 100 µL of serum-free transfection medium.[5]

    • Solution B: In a separate sterile tube, dilute 2-8 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free transfection medium.[5]

  • Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for the formation of siRNA-lipid complexes.[5]

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal time should be determined empirically.

Western Blotting Protocol

This protocol is for assessing protein levels post-transfection and drug treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against BRAF, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

MTT Cell Viability Assay Protocol

This colorimetric assay measures cell metabolic activity as an indicator of viability.[6]

  • Cell Treatment: Following siRNA transfection, treat the cells with various concentrations of Vemurafenib or a vehicle control (DMSO) in a 96-well plate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8] The intensity of the purple color is directly proportional to the number of viable cells.

Comparison of Target Validation Methods

While siRNA is a powerful tool, other methods can also be used to validate the on-target effects of a small molecule inhibitor. The choice of method depends on the specific research question, available resources, and the nature of the target.

MethodPrincipleAdvantagesDisadvantages
siRNA Knockdown Transiently reduces target mRNA and protein levels.[11]Rapid, cost-effective, and widely applicable.Transient effect, potential for off-target effects.[12]
CRISPR/Cas9 Knockout Permanently deletes the target gene, creating a null cell line.Complete and permanent loss of target, highly specific.Time-consuming to generate stable clones, potential for off-target gene edits.
Resistant Mutant Expression Introduces a mutated form of the target protein that no longer binds the inhibitor.Directly demonstrates the inhibitor's binding to the target is required for its effect.Requires knowledge of the inhibitor's binding site and can be technically challenging to create the mutant.
In Vitro Kinase Assay Measures the direct inhibition of the purified target protein's enzymatic activity by the compound.Provides direct evidence of target engagement and inhibition in a cell-free system.Does not account for cellular factors like membrane permeability or off-target effects in a biological context.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein upon inhibitor binding in intact cells.Confirms direct target engagement in a cellular environment without requiring genetic manipulation.Can be technically demanding and may not be suitable for all targets or inhibitors.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a cornerstone of rigorous drug development. The use of siRNA to genetically silence the putative target, as demonstrated here with Vemurafenib, provides strong evidence that the compound's biological activity is mediated through its intended mechanism. By comparing the phenotypic outcomes of chemical inhibition and genetic knockdown, researchers can proceed with greater confidence in their lead compounds. While alternative methods offer complementary information, the accessibility and efficiency of siRNA make it an indispensable tool for target validation in the modern research laboratory.

References

Head-to-head comparison of (3-Chloro-4-iodophenyl)methylurea with other RAF inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of RAF Inhibitors for Cancer Therapy

Guide for Researchers, Scientists, and Drug Development Professionals

The Ras-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell growth, differentiation, and survival.[1] Aberrant activation of this pathway, often driven by mutations in the BRAF gene, is a key factor in the development of numerous cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3] The most common of these mutations, BRAF V600E, leads to constitutive activation of the BRAF kinase, promoting uncontrolled cell proliferation.[1][4] This has made RAF kinases a prime target for cancer drug development.

This guide provides a head-to-head comparison of several prominent RAF inhibitors, detailing their mechanisms of action, biochemical potencies, and cellular activities. While this analysis focuses on well-characterized inhibitors, the framework and experimental protocols provided are essential for evaluating novel chemical entities, such as (3-Chloro-4-iodophenyl)methylurea. Publicly available, specific experimental data for "this compound" as a RAF inhibitor is limited; therefore, it is benchmarked here against established compounds to illustrate the necessary comparative assessments for any new investigational drug.

Overview of Compared RAF Inhibitors

The inhibitors selected for this comparison represent different classes and generations of drugs targeting the RAF pathway:

  • Sorafenib (Nexavar): An early, orally available multi-kinase inhibitor that targets RAF kinases (C-Raf more selectively than B-Raf), VEGFR, and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[5][6][7]

  • Vemurafenib (Zelboraf): A first-generation, potent, and highly selective inhibitor of the mutated BRAF V600E kinase.[8][9][10] It is not effective in cancers with wild-type BRAF.[10]

  • Dabrafenib (Tafinlar): A first-generation, ATP-competitive inhibitor with high selectivity for mutated BRAF V600E, V600K, and V600D.[11][12] Similar to Vemurafenib, it can paradoxically activate the MAPK pathway in cells with wild-type BRAF.[11]

  • Regorafenib (Stivarga): An oral multi-kinase inhibitor with a mechanism similar to Sorafenib, targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[13][14][15]

  • PLX8394 (Plixorafenib): A next-generation BRAF inhibitor designed to inhibit BRAF V600E-mutant monomers as well as BRAF-containing dimers, thus avoiding the paradoxical activation of the MAPK pathway seen with first-generation inhibitors.[16][17][18]

Mechanism of Action: From Multi-Kinase to "Paradox-Breakers"

RAF inhibitors can be broadly classified by their selectivity and their effect on RAF protein conformation and dimerization. Early inhibitors like Sorafenib have a broad target profile, while later generations specifically target the BRAF V600E mutation.

The MAPK signaling cascade is a primary target for these inhibitors.

MAPK_Pathway receptor Growth Factor Receptor ras RAS receptor->ras Growth Factor raf RAF (A-RAF, B-RAF, C-RAF) ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription output Cell Proliferation, Survival, Differentiation transcription->output raf_inhibitor RAF Inhibitors raf_inhibitor->raf

Caption: The MAPK/ERK Signaling Pathway with the point of RAF inhibition.

A critical challenge with first-generation BRAF V600E inhibitors like Vemurafenib and Dabrafenib is paradoxical activation . In cells with wild-type BRAF and an upstream mutation (e.g., in RAS), these inhibitors bind to one BRAF protomer in a dimer, which can allosterically transactivate the other protomer, leading to increased, rather than decreased, pathway signaling.[11] Next-generation "paradox-breaker" inhibitors like PLX8394 are designed to disrupt BRAF-containing dimers, thereby preventing this effect.[16][17]

Inhibitor_Mechanism cluster_0 Wild-Type BRAF Cell (e.g., RAS Mutant) cluster_1 BRAF V600E Mutant Cell cluster_2 Wild-Type BRAF Cell (Paradox Breaker) wt_raf1 RAF mek_wt MEK Activation wt_raf1->mek_wt Paradoxical Activation wt_raf2 RAF wt_raf2->mek_wt Paradoxical Activation vem Vemurafenib vem->wt_raf1 v600e_raf BRAF V600E (Monomer) mek_v600e MEK v600e_raf->mek_v600e Inhibited vem2 Vemurafenib vem2->v600e_raf wt_raf3 RAF mek_plx MEK wt_raf3->mek_plx Inhibited wt_raf4 RAF wt_raf4->mek_plx Inhibited plx PLX8394 plx->wt_raf3 Dimer Disruption plx->wt_raf4 Dimer Disruption

Caption: Contrasting mechanisms of first-gen vs. paradox-breaker inhibitors.

Quantitative Performance Data

The efficacy of a kinase inhibitor is quantified by its IC50 value—the concentration of the drug required to inhibit the activity of a target kinase by 50% in vitro. Lower values indicate greater potency.

Table 1: Biochemical IC50 Values of RAF Inhibitors Against Key Kinases
InhibitorBRAF V600E (nM)Wild-Type BRAF (nM)C-RAF (nM)Other Key Targets (nM)
Sorafenib 2264VEGFR-2 (90), PDGFR-β (57)[19]
Vemurafenib 2.4 - 3115 - 10021 - 48c-KIT (>1000)[20]
Dabrafenib 0.8 - 5.23.24.9-
Regorafenib ---VEGFR1/2/3, TIE2, KIT, RET, PDGFR, FGFR[14]
PLX8394 3.81423-[21]

Note: IC50 values can vary between different assays and experimental conditions. The data presented are representative values from published literature.

Table 2: Cellular Activity of RAF Inhibitors in Cancer Cell Lines

Cellular activity, often measured as the concentration required to inhibit cell growth by 50% (GI50), reflects the drug's performance in a more biologically relevant context, accounting for cell permeability, metabolism, and off-target effects.

InhibitorCell LineBRAF/RAS StatusGI50 / IC50 (nM)
Dabrafenib Colo 205BRAF V600E~200[11]
Vemurafenib A375BRAF V600E30 - 100
PLX8394 HCT 116BRAF wt / KRAS G13D>1000 (No paradoxical growth)[22]
Vemurafenib HCT 116BRAF wt / KRAS G13DInduces proliferation at 100-1000 nM[22]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are standardized protocols for assays commonly used to characterize RAF inhibitors.

Experimental_Workflow start Start: Hypothesis / Compound plate_cells 1. Plate Cancer Cells (e.g., 96-well plate) start->plate_cells add_compound 2. Add Inhibitor (Serial Dilution) plate_cells->add_compound incubate 3. Incubate (e.g., 72 hours) add_compound->incubate add_reagent 4. Add Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate 5. Measure Signal (Luminescence) add_reagent->read_plate analyze 6. Data Analysis (Dose-Response Curve, IC50) read_plate->analyze end End: Determine Cellular Potency analyze->end

Caption: Standard workflow for a cell-based proliferation/viability assay.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified RAF kinase.

  • Reagents & Materials:

    • Purified, active recombinant RAF kinase (e.g., BRAF V600E).

    • Kinase substrate (e.g., biotinylated MEK1).

    • Europium-labeled anti-phospho-MEK antibody (donor).

    • Streptavidin-Allophycocyanin (SA-APC) (acceptor).

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test compound (serially diluted in DMSO).

    • 384-well low-volume assay plates.

  • Procedure:

    • Dispense 50 nL of serially diluted test compound or DMSO (control) into assay plates.

    • Add 5 µL of a solution containing the RAF kinase and the biotinylated MEK1 substrate in assay buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the enzyme).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Normalize the data relative to high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.

  • Reagents & Materials:

    • Cancer cell line of interest (e.g., A375 melanoma cells for BRAF V600E).

    • Complete cell culture medium.

    • Test compound (serially diluted).

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

  • Procedure:

    • Trypsinize and count cells. Seed cells into the opaque-walled plates at a predetermined density (e.g., 2,000 cells/well) in 100 µL of medium.

    • Allow cells to attach and resume growth by incubating overnight at 37°C, 5% CO2.

    • Prepare a serial dilution of the test compound in culture medium.

    • Add the diluted compound to the appropriate wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50/IC50 value.

Summary and Conclusion

The landscape of RAF inhibitor development has evolved significantly, from broad-spectrum multi-kinase inhibitors to highly specific molecules targeting oncogenic mutations.

  • Multi-Kinase Inhibitors (Sorafenib, Regorafenib): Offer the advantage of hitting multiple oncogenic pathways simultaneously, including angiogenesis, but may come with a broader side-effect profile.[13][19]

  • First-Generation Selective Inhibitors (Vemurafenib, Dabrafenib): Demonstrate remarkable efficacy in BRAF V600-mutant tumors but are limited by the development of resistance and the potential for paradoxical MAPK activation in BRAF wild-type cells.[8][11]

  • Next-Generation Inhibitors (PLX8394): Represent a significant advance by overcoming the paradoxical activation mechanism, potentially offering a better safety profile and a path to treating a wider range of BRAF-driven cancers, including those with non-V600 mutations or fusions.[16][18]

For any novel compound, such as this compound, a rigorous comparative analysis is essential. This involves determining its in vitro potency against a panel of kinases (as in Table 1), assessing its activity and mechanism in relevant cellular models (as in Table 2), and using standardized protocols to ensure data quality and reproducibility. Such a systematic approach is fundamental to identifying promising new therapeutic agents for cancer treatment.

References

Orthogonal Assays to Validate the Mechanism of (3-Chloro-4-iodophenyl)methylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of (3-Chloro-4-iodophenyl)methylurea, a compound identified as a potent microtubule-destabilizing agent. Based on existing literature for the analogous compound CHM-1, the proposed mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent caspase-independent apoptosis. To rigorously confirm this mechanism, a series of orthogonal assays are recommended, comparing the compound's activity against established positive and negative controls.

Proposed Signaling Pathway

The hypothesized signaling cascade initiated by this compound is depicted below. The compound is believed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers a caspase-independent apoptotic pathway, characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, culminating in cell death.

Drug This compound Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria AIF_Release AIF Release Mitochondria->AIF_Release AIF_Translocation AIF Nuclear Translocation AIF_Release->AIF_Translocation Nucleus Nucleus AIF_Translocation->Nucleus Apoptosis Caspase-Independent Apoptosis Nucleus->Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute Tubulin + GTP + Reporter Dispense Dispense into 96-well Plate Reconstitute->Dispense Add_Drug Add Test Compound Dispense->Add_Drug Add_Pos Add Colchicine Dispense->Add_Pos Add_Neg Add DMSO Dispense->Add_Neg Incubate Incubate at 37°C Add_Drug->Incubate Add_Pos->Incubate Add_Neg->Incubate Read Read Fluorescence/ Absorbance over time Incubate->Read Analyze Calculate Polymerization Rate and Extent Read->Analyze Start Cell Culture Treat Treat with Compound/ Controls Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Distribution Analyze->Quantify Start Grow and Treat Cells on Coverslips Fix_Perm Fix and Permeabilize Start->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Primary_Ab Incubate with Primary Antibody (anti-AIF) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Mount_Image Mount and Image Counterstain->Mount_Image Analyze Analyze AIF Subcellular Localization Mount_Image->Analyze

Navigating In Vitro Reproducibility: A Comparative Guide for Urea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data for (3-Chloro-4-iodophenyl)methylurea is not extensively documented in publicly available literature, this guide provides a framework for assessing the reproducibility of in vitro experiments using analogous urea-based inhibitors. By examining established experimental protocols and comparative data for well-characterized urease and Prostate-Specific Membrane Antigen (PSMA) inhibitors, researchers can gain insights into the critical parameters influencing experimental consistency and reliability.

This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro evaluation of urea-based compounds. We will delve into the methodologies of common assays, present comparative data for different inhibitors, and visualize the experimental workflows and underlying biological pathways to enhance understanding and aid in the design of reproducible experiments.

Comparative Analysis of Urea-Based Urease Inhibitors

Urease inhibitors are investigated for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis. The in vitro inhibitory activity of these compounds is commonly assessed by measuring the reduction in ammonia production by the urease enzyme.

Quantitative Data Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. Below is a comparison of IC50 values for several urease inhibitors against Jack bean urease, a commonly used model enzyme.

CompoundIC50 (µM)Standard InhibitorReference
Thiourea21.25Yes[1]
Acetohydroxamic Acid (AHA)Varies (often used as control)Yes[2]
Cefadroxil21.35 ± 0.64No[1]
Levofloxacin7.24 ± 0.29No[1]
Ofloxacin16.53 ± 0.85No[1]
Gemifloxacin14.12 ± 0.43No[1]

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

Reproducibility in urease inhibition assays is highly dependent on a well-defined and consistently executed protocol. The Berthelot method, which measures ammonia production, is a widely used technique.

Objective: To determine the concentration of an inhibitor required to reduce the activity of the urease enzyme by 50%.

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol reagent

  • Alkali reagent (containing sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in the appropriate buffer and ensure the concentrations are accurate.

  • Assay Mixture Preparation: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • A specific volume of the urease enzyme solution (e.g., 1 unit/well).[1]

    • Varying concentrations of the test compound. Include a positive control (a known inhibitor like thiourea) and a negative control (solvent only).

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).[1]

  • Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15 minutes).[1]

  • Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent.

  • Final Incubation: Incubate the plate for a further period (e.g., 10 minutes) at 37°C to allow for color development.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 625 nm) using a microplate reader.[3]

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add Urease & Inhibitor Plate->Add_Enzyme Preincubation Pre-incubate @ 37°C Add_Enzyme->Preincubation Add_Urea Add Urea (Substrate) Preincubation->Add_Urea Incubation Incubate @ 37°C Add_Urea->Incubation Add_Reagents Add Phenol & Alkali Reagents Incubation->Add_Reagents Color_Dev Incubate for Color Development Add_Reagents->Color_Dev Read_Absorbance Read Absorbance (625 nm) Color_Dev->Read_Absorbance Calculate_IC50 Calculate % Inhibition & IC50 Read_Absorbance->Calculate_IC50

Workflow for a typical in vitro urease inhibition assay.

Comparative Analysis of Urea-Based PSMA Inhibitors

Urea-based inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA) are crucial for the imaging and therapy of prostate cancer. Their in vitro efficacy is often evaluated through competitive binding assays using PSMA-expressing cell lines like LNCaP.

Quantitative Data Comparison

The inhibitory potential of PSMA inhibitors is typically reported as IC50 or Ki values. The following table compares the IC50 values of several urea-based PSMA inhibitors.

CompoundIC50 (nM)ComparatorReference(s)
PSMA I&TReference-[4][5]
Compound 5Lower than PSMA I&TPSMA I&T[4][5]
Compound 6Lower than PSMA I&TPSMA I&T[4][5]
Compound 4Higher than PSMA I&TPSMA I&T[4][5]
PSMA-6172.89 ± 1.07PSMA-Q (8.11 ± 0.49)[6]

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for PSMA

The reproducibility of PSMA binding assays relies on consistent cell culture techniques and precise handling of radiolabeled ligands.

Objective: To determine the affinity of a test compound for PSMA by measuring its ability to compete with a known radioligand.

Materials:

  • LNCaP cells (PSMA-expressing)

  • Cell culture medium and supplements

  • Radioligand (e.g., 125I-IBA)

  • Test compound

  • Binding buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Culture LNCaP cells under standard conditions to ensure consistent PSMA expression.

  • Cell Preparation: Harvest the cells and prepare a cell suspension of a defined concentration.

  • Competitive Binding: In assay tubes, combine:

    • LNCaP cell lysate.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.[7]

  • Separation of Bound and Free Ligand: Separate the cell-bound radioligand from the unbound radioligand, for example, by filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_pathway PSMA Inhibition Pathway PSMA PSMA Enzyme PSMA->Binding Substrate NAAG (Substrate) Substrate->Binding Products NAA + Glutamate Inhibitor Urea-Based Inhibitor Inhibitor->PSMA Binds to Active Site Binding->Products Hydrolysis

Simplified signaling pathway of PSMA inhibition.

Conclusion

The reproducibility of in vitro experiments with urea-based inhibitors is fundamental to the reliable assessment of their therapeutic potential. While specific data for this compound remains elusive, the principles of meticulous protocol adherence and the use of well-characterized standards, as demonstrated in urease and PSMA inhibitor assays, are universally applicable. By focusing on detailed documentation of experimental conditions, including reagent sources, concentrations, incubation times, and temperature, researchers can significantly enhance the consistency and comparability of their findings. The data and protocols presented in this guide serve as a valuable resource for designing and evaluating in vitro studies of novel urea-based compounds.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for (3-Chloro-4-iodophenyl)methylurea against Established Cancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel chemical entity (NCE), (3-Chloro-4-iodophenyl)methylurea, against the established multi-kinase inhibitors, Sorafenib and Regorafenib. Given the structural similarities, it is hypothesized that this compound may exhibit inhibitory activity against key kinases in oncogenic signaling pathways. This document outlines the experimental protocols and data presentation necessary to evaluate its potential as a cancer therapeutic.

A Comparative Overview of Established Multi-Kinase Inhibitors

Sorafenib and Regorafenib are orally administered multi-kinase inhibitors that have demonstrated efficacy in treating various solid tumors.[1][2] Their primary mechanism of action involves the inhibition of several protein kinases crucial for tumor cell proliferation and angiogenesis.[1][3][4][5]

FeatureSorafenibRegorafenib
Primary Kinase Targets RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, KIT, FLT-3, RET[3][6][7][8]VEGFR-1, VEGFR-2, VEGFR-3, TIE2, PDGFR-β, FGFR, KIT, RET, B-RAF[1][9][10]
Approved Indications Unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), differentiated thyroid carcinoma (DTC)[11]Metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), hepatocellular carcinoma (HCC)[1][9]
Common Adverse Effects Hand-foot skin reaction, diarrhea, fatigue, hypertension, rash[3]Hand-foot skin reaction, fatigue, diarrhea, hypertension, dysphonia[2]

Experimental Protocols for Benchmarking

To objectively assess the anti-cancer potential of this compound, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a detailed methodology for these key assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, Sorafenib, and Regorafenib. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate treat_cells Treat with Compounds plate_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

Western blotting is employed to detect specific proteins in a sample and can be used to assess the impact of the test compounds on the phosphorylation status of key proteins in the RAF/MEK/ERK signaling pathway.[15][16][17][18][19]

Protocol:

  • Cell Lysis: Treat cancer cells with the test compounds for a specified duration. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[19]

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of RAF, MEK, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Western_Blot_Workflow cluster_workflow Western Blot Workflow cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: Workflow for Western blot analysis.

In Vivo Tumor Xenograft Study

Animal models are essential for evaluating the anti-tumor efficacy of a novel compound in a living organism.[20]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[21][22]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[23]

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, Sorafenib, Regorafenib). Administer the compounds orally or via intraperitoneal injection according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[21][23]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Xenograft_Study_Workflow cluster_workflow In Vivo Xenograft Study Workflow cell_implantation Cell Implantation tumor_growth Tumor Growth cell_implantation->tumor_growth randomization Randomization & Treatment tumor_growth->randomization tumor_measurement Tumor Measurement randomization->tumor_measurement endpoint Study Endpoint & Analysis tumor_measurement->endpoint

Caption: Workflow for an in vivo tumor xenograft study.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[24][25][26] Dysregulation of this pathway is a common feature in many cancers.[27][28] Sorafenib and Regorafenib exert part of their anti-tumor effects by inhibiting key kinases within this pathway.[29][1][7][30]

RAF_MEK_ERK_Pathway cluster_pathway RAF/MEK/ERK Signaling Pathway cluster_inhibition Inhibition by Established Drugs GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Sorafenib Sorafenib Sorafenib->RAF Regorafenib Regorafenib Regorafenib->RAF

Caption: The RAF/MEK/ERK signaling pathway and points of inhibition.

By systematically applying these experimental protocols, researchers can generate robust and comparable data to evaluate the preclinical efficacy and mechanism of action of this compound relative to established cancer drugs. This comparative approach is fundamental in the early stages of drug discovery and development to identify promising new therapeutic candidates.

References

Independent Verification of the Anti-Proliferative Effects of Substituted Phenylureas: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of various substituted phenylurea compounds, offering supporting experimental data from published research. While direct experimental data for (3-Chloro-4-iodophenyl)methylurea is not currently available in the public domain, this guide serves as a valuable resource by presenting data on structurally related compounds. This comparative analysis can aid in predicting the potential efficacy of this compound and informing future research directions.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of substituted phenylurea derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values provide a quantitative measure for comparing the cytotoxic potency of different compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Diaryl Urea Derivatives
Compound 6aHT-29 (Colon)15.28[1]
A549 (Lung)2.566[1]
Sorafenib (Positive Control)HT-29 (Colon)14.01[1]
A549 (Lung)2.913[1]
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
Compound 8cA549 (Lung)< 5[2]
Pyridine-Urea Derivatives
Compound 8eMCF-7 (Breast)0.11 (72h)[3]
Compound 8nMCF-7 (Breast)0.80 (72h)[3]
Doxorubicin (Reference Drug)MCF-7 (Breast)1.93 (48h)[3]
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives
Compound 5aKM12 (Colon)1.25[4]
SNB-75 (CNS)1.26[4]
A498 (Renal)1.33[4]
MDA-MB-435 (Melanoma)1.41[4]
SK-MEL-28 (Melanoma)1.49[4]
Compound 5dMultiple Cell Lines1.26 - 3.75[4]
3-(Trifluoromethyl)phenylthiourea Analogs
3-Chloro-4-fluorophenylthiourea (1)SW620 (Colon)9.4[5]
3,4-Dichlorophenyl substituted (2)Multiple Cell Lines1.5 - 8.9[5]
4-CF3-phenyl substituted (8)Multiple Cell Lines1.5 - 8.9[5]
Aromatic Urea and Amide Analogues
2-Chloroacetylureas (2c-2g)HT-29, M21, MCF-71.4 - 25[6]
2-Chloroacetamides (4a-4d, 4f, 4g)HT-29, M21, MCF-71.4 - 25[6]
3-Chloropropionamides (5a)HT-29, M21, MCF-71.4 - 25[6]
Acrylamides (7a, 7b)HT-29, M21, MCF-71.4 - 25[6]

Experimental Protocols

The following is a generalized protocol for determining the anti-proliferative activity of a compound using the MTT assay, a common colorimetric method.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Anti-Proliferative Assays

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation prepare_compounds Prepare Compound Dilutions overnight_incubation->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubation_period Incubate for 24-72 hours add_compounds->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals incubate_mtt->dissolve_formazan measure_absorbance Measure Absorbance dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50

Caption: A typical workflow for evaluating the anti-proliferative effects of a compound using the MTT assay.

Potential Signaling Pathway Inhibition by Phenylurea Derivatives

Some diaryl urea derivatives, such as sorafenib and its analogs, are known to inhibit multiple protein kinases involved in tumor progression and angiogenesis. A representative signaling pathway that can be targeted by such compounds is the RAF/MEK/ERK pathway.

G cluster_pathway Simplified RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Phenylurea This compound (and related compounds) Phenylurea->RAF Inhibition

Caption: A simplified diagram of the RAF/MEK/ERK signaling pathway and a potential point of inhibition by phenylurea derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for (3-Chloro-4-iodophenyl)methylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of (3-Chloro-4-iodophenyl)methylurea, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Information

Key Hazards (Assumed based on similar compounds):

  • Harmful if swallowed.

  • May cause damage to organs through prolonged or repeated exposure.

  • Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or neoprene, chemical-resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Body Protection A standard laboratory coat.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a dust mask if generating dust. Work in a fume hood if possible.
Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "Halogenated Organic Solid Waste."

    • This compound must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent chemical reactions.[1][2]

  • Containerization:

    • Use a clearly labeled, leak-proof, and chemically compatible container with a secure lid.

    • Ensure the container is in good condition and properly sealed to prevent any release of the chemical.

  • Waste Accumulation:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's guidelines, arrange for a pickup by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Ensure all necessary paperwork is completed accurately for the waste manifest.

Emergency Procedures: Spill and Exposure

Accidents can happen. Being prepared with a clear plan is the best way to mitigate any potential harm.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, contact your EHS department immediately.

  • Control the Spill: For small, manageable spills, prevent the powder from becoming airborne.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels.

  • Package Waste: Carefully sweep the absorbed material and any remaining powder into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as acetone or ethanol, if appropriate for the surface) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials and dispose of it as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Guide for Disposal Decision Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_ppe Safety First cluster_disposal_path Waste Segregation and Collection cluster_final_disposal Final Disposal Steps Start Identify this compound for Disposal PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Start->PPE Always Segregate Is it a halogenated compound? PPE->Segregate Halogenated_Container Place in 'Halogenated Organic Solid Waste' container Segregate->Halogenated_Container Yes (Contains Cl and I) Non_Halogenated_Container Follow procedure for non-halogenated waste Segregate->Non_Halogenated_Container No Store Store sealed container in a designated satellite accumulation area Halogenated_Container->Store Request_Pickup Request pickup from EHS or licensed waste contractor Store->Request_Pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.